WB403
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H19BrN2OS |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)methoxymethyl]-2-(2-ethyl-4-pyridinyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3 |
Clé InChI |
NYKBJEUCSJOODJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of WB403
Introduction
This compound is a novel small molecule agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing the signaling pathways it modulates, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: TGR5 Activation
The primary mechanism of action of this compound is the activation of TGR5, a member of the G protein-coupled receptor (GPCR) superfamily that is endogenously activated by bile acids.[1][5] Upon binding, this compound induces a conformational change in the TGR5 receptor, leading to the activation of the associated heterotrimeric G protein, specifically coupling to the Gαs subunit.[6][7] This initiates a canonical signaling cascade:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]
-
cAMP Accumulation: This results in an increase in the intracellular concentration of cAMP.[2][8]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key downstream effector kinase.[6][9]
-
Physiological Responses: PKA, in turn, phosphorylates various downstream targets, leading to a cascade of cellular responses. A major and well-documented outcome of this compound-mediated TGR5 activation is the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][2][10] GLP-1 plays a crucial role in glucose homeostasis, including stimulating insulin secretion and preserving pancreatic β-cell mass and function.[1][2][10]
Quantitative Data Summary
The potency of this compound as a TGR5 agonist has been determined through various in vitro assays. The key quantitative parameter is its half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.
| Parameter | Value | Assay | Reference |
| EC50 for TGR5 Activation | 5.5 μM | CRE-luciferase reporter assay in 293T cells | [2][11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
1. TGR5 Activation Assay (CRE-Luciferase Reporter Assay)
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Principle: This assay measures the activation of the cAMP response element (CRE) promoter, which is downstream of the TGR5/cAMP/PKA signaling pathway.
-
Methodology:
-
HEK293T cells are co-transfected with a plasmid encoding human TGR5 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter.
-
Transfected cells are seeded into 96-well plates and incubated.
-
Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The fold increase in luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of TGR5.
-
-
Data Analysis: The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
2. cAMP Accumulation Assay
-
Cell Line: HEK293T cells stably expressing human TGR5.
-
Principle: This assay directly quantifies the production of intracellular cAMP following TGR5 activation.
-
Methodology:
-
TGR5-expressing HEK293T cells are seeded in a multi-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with different concentrations of this compound for a defined period.
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to generate a dose-response curve.
3. In Vitro GLP-1 Secretion Assay
-
Cell Line: Human NCI-H716 enteroendocrine L-cells.
-
Principle: This assay measures the ability of this compound to stimulate the secretion of active GLP-1 from a relevant cell line.
-
Methodology:
-
NCI-H716 cells are cultured under conditions that promote their differentiation into GLP-1 secreting cells.
-
The differentiated cells are washed and then incubated with varying concentrations of this compound in the presence of a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
After incubation, the supernatant is collected.
-
The concentration of active GLP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The amount of secreted GLP-1 is normalized to the total cellular protein content and plotted against the this compound concentration.
4. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Type 2 diabetic mouse models (e.g., db/db mice) or normal mice.
-
Principle: The OGTT assesses the effect of this compound on glucose disposal after an oral glucose challenge.
-
Methodology:
-
Mice are fasted overnight (typically 14-16 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound (at various doses) or a vehicle control is administered orally.
-
After a short period (e.g., 30 minutes), a glucose solution is administered orally (gavage).
-
Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.
This compound is a TGR5 agonist that activates the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to the secretion of GLP-1. This mechanism of action has been substantiated through a series of in vitro and in vivo experiments, which have quantified its potency and demonstrated its efficacy in improving glucose homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development for metabolic diseases.
References
- 1. A novel TGR5 activator this compound promotes GLP-1 secretion and preserves pancreatic β- Cells in type 2 diabetic mice - East China Normal University [pure.ecnu.edu.cn]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
WB403 as a TGR5 activator
An In-depth Technical Guide to WB403, a TGR5 Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel small molecule activator of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1][2] Characterized by its moderate activation of TGR5, this compound potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone in glucose homeostasis.[1][3] In preclinical studies, this compound has demonstrated significant anti-diabetic effects, including improved glucose tolerance and preservation of pancreatic β-cell mass and function in mouse models of type 2 diabetes.[2][4] A key differentiating feature of this compound is its lack of gallbladder filling side effects, a common issue with more potent TGR5 agonists.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(5-((4-Bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[1] |
| CAS Number | 1594041-84-5[1][6] |
| Molecular Formula | C19H19BrN2OS[1][6] |
| Molecular Weight | 403.34 g/mol [1][6] |
| SMILES | CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1[6] |
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro potency of this compound in comparison to other known TGR5 agonists. This data highlights this compound's moderate activity profile.
| Compound | Target | Assay Type | EC50 (μM) | Reference(s) |
| This compound | Human TGR5 | CRE-Luciferase | 5.5 | [5][7] |
| ZY403 | Human TGR5 | CRE-Luciferase | 1.3 | [5][7] |
| Lithocholic acid (LCA) | Human TGR5 | - | 0.58 | [5] |
| INT-777 | Human TGR5 | - | 0.82 | [5] |
| Chenodeoxycholic acid (CDCA) | Human TGR5 | - | 4.43 | [5] |
| Cholic acid (CA) | Human TGR5 | - | 7.72 | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating TGR5, a Gs alpha subunit-coupled receptor.[8][9] This activation initiates a downstream signaling cascade that is crucial for GLP-1 secretion from enteroendocrine L-cells.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The TGR5 Agonist WB403: A Novel Pathway to GLP-1 Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, making it a key target in the development of therapeutics for type 2 diabetes and obesity. A promising strategy for harnessing the therapeutic potential of GLP-1 is to stimulate its endogenous secretion from enteroendocrine L-cells. This guide focuses on the novel small molecule, WB403, a potent activator of the G protein-coupled receptor TGR5 (also known as GPBAR1), which has been demonstrated to effectively promote GLP-1 secretion and confer significant glycemic control in preclinical models. This document provides a comprehensive overview of the mechanism of action, experimental validation, and the underlying signaling pathways associated with this compound-induced GLP-1 release.
Core Mechanism: TGR5-Mediated GLP-1 Secretion
This compound distinguishes itself as a selective agonist of the T-cell G protein-coupled receptor 5 (TGR5), a membrane receptor primarily activated by bile acids.[1][2][3] Activation of TGR5 in enteroendocrine L-cells initiates a signaling cascade that culminates in the secretion of GLP-1.[1][2][3] This mechanism offers a distinct advantage over GLP-1 receptor agonists, as it enhances the natural physiological pathways of incretin release.
Signaling Pathway
The activation of TGR5 by an agonist like this compound triggers a cascade of intracellular events. As a Gαs-coupled receptor, ligand binding to TGR5 leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[4] This increase in cAMP is a pivotal second messenger that activates Protein Kinase A (PKA). The TGR5 signaling pathway ultimately results in the exocytosis of GLP-1-containing granules from the L-cells.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in activating TGR5, stimulating GLP-1 secretion, and improving glycemic control.
In Vitro Activity of this compound
| Cell Line/System | Assay | Parameter | This compound Concentration | Result | Citation |
| HEK293T | CRE-Luciferase Reporter | TGR5 Activation | 1-20 µmol/l | Dose-dependent increase | [5][6] |
| HEK293T | cAMP Accumulation | TGR5 Activation | 1-50 µmol/l | Dose-dependent increase | [5][6] |
| NCI-H716 | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~2.5-fold increase vs. vehicle | [5] |
| Primary Mouse Enterocytes | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~2-fold increase vs. vehicle | [5] |
| MIN6 | Active GLP-1 Secretion | GLP-1 Release | 10 µmol/l | ~1.8-fold increase vs. vehicle | [5] |
In Vivo Effects of this compound in Diabetic Mouse Models
| Mouse Model | Treatment | Dosage | Duration | Parameter | Result | Citation |
| db/db | This compound | 100 mg/kg/day | 4 weeks | Fasting Blood Glucose | Significant decrease vs. vehicle | [7] |
| db/db | This compound | 100 mg/kg/day | 4 weeks | Postprandial Blood Glucose | Significant decrease vs. vehicle | [7] |
| db/db | This compound | 100 mg/kg/day | 4 weeks | HbA1c | Significant decrease vs. vehicle | [7] |
| HFD/STZ | This compound | 100 mg/kg | Single Dose | Oral Glucose Tolerance Test (AUC) | Significant improvement vs. vehicle | [8] |
| ICR (Normal) | This compound | 100 mg/kg | Single Dose | Plasma Active GLP-1 | Significant increase vs. vehicle | [5] |
Detailed Experimental Protocols
In Vitro GLP-1 Secretion Assay
This protocol is adapted from studies on enteroendocrine cell lines to measure GLP-1 release in response to TGR5 agonism.
1. Cell Culture:
-
Human NCI-H716 or mouse STC-1 enteroendocrine cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency in 24-well plates.
2. Stimulation:
-
Cells are washed with a buffered saline solution (e.g., Krebs-Ringer bicarbonate buffer) and then incubated with the same buffer containing various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours) at 37°C.
3. Sample Collection:
-
The supernatant is collected and centrifuged to remove any cellular debris. A dipeptidyl peptidase-IV (DPP-IV) inhibitor should be added to prevent GLP-1 degradation.
4. GLP-1 Measurement:
-
The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
GLP-1 concentrations are normalized to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in diabetic mouse models.[9][10][11]
1. Animal Preparation:
-
Diabetic mice (e.g., db/db or high-fat diet-fed/streptozotocin-induced) are fasted overnight (approximately 12-16 hours) with free access to water.
2. Compound Administration:
-
A baseline blood sample is collected (t=0 min).
-
This compound or vehicle is administered via oral gavage at the desired dose.
3. Glucose Challenge:
-
After a set period post-compound administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
4. Blood Sampling:
-
Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
5. Glucose Measurement:
-
Blood glucose levels are measured immediately using a glucometer.
6. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Pancreatic Immunohistochemistry for β-cell Mass
This protocol is used to evaluate the protective effects of this compound on pancreatic β-cells.[1][2][12][13][14]
1. Tissue Preparation:
-
Pancreata are harvested from treated and control mice, fixed in 4% paraformaldehyde, and embedded in paraffin.
2. Sectioning:
-
5 µm sections of the pancreas are prepared and mounted on slides.
3. Immunostaining:
-
Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Sections are blocked and then incubated with a primary antibody against insulin.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
4. Imaging and Analysis:
-
Stained sections are imaged using fluorescence microscopy.
-
The β-cell area is quantified relative to the total pancreatic area to determine β-cell mass.
Conclusion
This compound represents a promising novel therapeutic agent for type 2 diabetes through its targeted activation of TGR5 and subsequent stimulation of endogenous GLP-1 secretion. The data presented herein demonstrates its potential to not only improve glycemic control but also to preserve pancreatic β-cell function. The detailed protocols and signaling pathway diagrams provide a foundational resource for researchers and drug development professionals interested in the further exploration and development of TGR5 agonists for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Painting the Pancreas in Three Dimensions: Whole-Mount Immunofluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 4. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vmmpc.org [vmmpc.org]
- 10. protocols.io [protocols.io]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. Immunofluorescent Staining of Mouse Pancreas for Islet Cell Mass Analysis [protocols.io]
- 13. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 14. Anatomy and Histology of the Pancreas | Pancreapedia [pancreapedia.org]
Unraveling the Role of WB403 in Pancreatic β-Cell Preservation: A Technical Overview
The compound designated as WB403 is not referenced in the currently available scientific literature regarding pancreatic β-cell preservation. Extensive searches have yielded no information on a molecule with this identifier in the context of diabetes research or β-cell biology. Therefore, a detailed technical guide on its specific role, mechanisms of action, and associated experimental data cannot be provided at this time.
This document aims to provide a comprehensive framework for the investigation and reporting of a novel compound like this compound in the field of pancreatic β-cell preservation, addressing the key requirements of researchers, scientists, and drug development professionals. While specific data for this compound is unavailable, this guide will outline the critical experiments, data presentation formats, and pathway analyses that would be necessary to elucidate and communicate its potential therapeutic value.
Quantitative Data Summary
To rigorously assess the efficacy of a novel compound such as this compound in preserving pancreatic β-cells, a series of quantitative assays are essential. The data generated from these experiments should be meticulously organized for clear comparison and interpretation. The following tables provide a template for presenting such data.
Table 1: Effect of this compound on β-Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Key Apoptosis Markers (e.g., Cleaved Caspase-3) |
| Control (Vehicle) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (e.g., Cytokine Cocktail) | N/A | |||
| This compound + Positive Control | 10 |
Table 2: Impact of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Concentration (µM) | Basal Insulin Secretion (ng/mL) | Stimulated Insulin Secretion (ng/mL) | Stimulation Index |
| Control (Vehicle) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (e.g., GLP-1) | N/A |
Table 3: Modulation of Key Signaling Pathway Proteins by this compound
| Treatment Group | Concentration (µM) | p-Akt/Akt Ratio | p-ERK/ERK Ratio | p-STAT3/STAT3 Ratio | Other Relevant Proteins |
| Control (Vehicle) | 0 | ||||
| This compound | 10 | ||||
| Stressor (e.g., Cytokines) | N/A | ||||
| This compound + Stressor | 10 |
Detailed Experimental Protocols
The reproducibility and validity of scientific findings hinge on detailed and transparent methodologies. Below are standardized protocols for key experiments that would be crucial in evaluating the role of a compound like this compound.
Cell Culture and Treatment
-
Cell Lines: INS-1E or MIN6 cells, primary rodent islets, or human islets would be cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2).
-
Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent dilutions made in culture medium to achieve the desired final concentrations. The final solvent concentration in all experimental conditions, including controls, should be kept constant and at a non-toxic level (typically <0.1%).
-
Induction of β-Cell Stress: To mimic diabetic conditions, β-cells could be exposed to stressors such as a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ), high glucose concentrations (glucotoxicity), or a combination of high glucose and fatty acids (glucolipotoxicity).
Cell Viability Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would be used to assess cell viability.
-
Procedure:
-
Seed β-cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound with or without a cytotoxic agent for a specified duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
-
Procedure:
-
Culture and treat cells as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Method: Measurement of insulin secreted in response to low and high glucose concentrations.
-
Procedure:
-
Pre-incubate the treated cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).
-
Replace the buffer with fresh low-glucose KRBB and incubate for a defined period to measure basal insulin secretion.
-
Replace the buffer with high-glucose KRBB and incubate to measure stimulated insulin secretion.
-
Collect the supernatants from both low and high glucose incubations.
-
Measure the insulin concentration in the supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells.
-
Western Blotting
-
Method: To detect and quantify the expression levels of specific proteins in key signaling pathways.
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms by which a compound like this compound exerts its effects requires the visualization of complex biological processes. The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to β-cell preservation.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's protective effects.
Logical Relationship of β-Cell Protective Mechanisms
Caption: Key mechanisms contributing to β-cell preservation.
An In-depth Technical Guide to the Chemical Structure and Activity of WB403
For Researchers, Scientists, and Drug Development Professionals
Abstract
WB403 is a novel small molecule activator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its quantitative effects on TGR5 activation and subsequent glucagon-like peptide-1 (GLP-1) secretion are presented. Furthermore, the signaling pathway of TGR5 activation by this compound is illustrated. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and medicinal chemistry.
Chemical Structure and Properties of this compound
This compound is a synthetic small molecule with a molecular formula of C19H19BrN2OS and a molecular weight of 403.34 g/mol .[1] Its chemical identity has been confirmed through various analytical methods.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 4-(5-((4-bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[2] |
| CAS Number | 1594041-84-5[1] |
| SMILES | CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1 |
| Molecular Formula | C19H19BrN2OS[1] |
| Molecular Weight | 403.34[1] |
Biological Activity and Quantitative Data
This compound has been identified as a potent activator of TGR5, a receptor known to play a crucial role in regulating glucose homeostasis and energy expenditure. Activation of TGR5 by this compound leads to the secretion of GLP-1, an incretin hormone with significant anti-diabetic effects.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Value | Reference |
| TGR5 Activation | HEK293T | EC50 | 5.5 µmol/L | --INVALID-LINK-- |
| GLP-1 Secretion | NCI-H716 | Fold Increase | Concentration-dependent | --INVALID-LINK-- |
| cAMP Accumulation | HEK293T-hTGR5 | Fold Increase | Concentration-dependent | --INVALID-LINK-- |
Table 3: In Vivo Effects of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Treatment Group | Result | Reference |
| Fasting Blood Glucose | This compound (100 mg/kg) | Significant decrease | --INVALID-LINK-- |
| Oral Glucose Tolerance | This compound (100 mg/kg) | Improved | --INVALID-LINK-- |
| Plasma GLP-1 Levels | This compound (100 mg/kg) | Increased | --INVALID-LINK-- |
Signaling Pathway of TGR5 Activation by this compound
The activation of TGR5 by this compound initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1 from enteroendocrine L-cells. This pathway is primarily mediated by the Gαs subunit of the G protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the transcription of the proglucagon gene and the subsequent processing and secretion of GLP-1.
References
The Investigational Compound WB403: A Technical Primer for Type 2 Diabetes Mellitus Research
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information pertaining to a compound designated "WB403" for the treatment of type 2 diabetes.[1] The following technical guide is a hypothetical framework designed to assist researchers, scientists, and drug development professionals in the preclinical assessment of a novel therapeutic candidate for type 2 diabetes, provisionally termed this compound. The experimental protocols, data tables, and signaling pathways described herein are based on generalized principles of antidiabetic drug discovery and are intended for illustrative purposes.
Introduction
Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The management of T2DM often requires a multi-faceted approach, including lifestyle modifications and pharmacological interventions. The ongoing search for novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. This document outlines a potential preclinical development path for a hypothetical compound, this compound, as a candidate for T2DM therapy.
Quantitative Data Summary
The systematic collection and organization of quantitative data are paramount in the evaluation of a new chemical entity. The following tables provide a template for summarizing the key in vitro and in vivo data for a compound like this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Assay Type | Cell Line/System |
| Primary Target | Biochemical / Cellular | ||
| Secondary Target 1 | Biochemical / Cellular | ||
| Secondary Target 2 | Biochemical / Cellular | ||
| Cytotoxicity | Cellular | (e.g., HepG2, INS-1) |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of T2DM (e.g., db/db mice)
| Dose Group (mg/kg) | Administration Route | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Body Weight (%) |
| Vehicle Control | (e.g., Oral) | |||
| This compound (Low Dose) | (e.g., Oral) | |||
| This compound (Mid Dose) | (e.g., Oral) | |||
| This compound (High Dose) | (e.g., Oral) | |||
| Positive Control | (e.g., Oral) |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Units |
| Bioavailability (%) | % | |
| Tmax (h) | hours | |
| Cmax (ng/mL) | ng/mL | |
| AUC (ngh/mL) | ngh/mL | |
| Half-life (t1/2) | hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vivo studies.
Vehicle Selection and Formulation
The appropriate formulation of a novel compound is essential for its in vivo administration.
-
Objective: To develop a safe and effective vehicle for the administration of this compound.
-
Protocol:
-
Solubility Testing: Determine the solubility of this compound in a panel of biocompatible solvents (e.g., DMSO, ethanol) and vehicle systems (e.g., saline, PBS, 5% dextrose with excipients like Tween 80, PEG400).[1]
-
Formulation Preparation:
-
For a water-soluble compound, dissolve directly in a sterile isotonic buffer such as saline or PBS.[1]
-
For a poorly soluble compound, first dissolve in a minimal amount of an organic solvent (e.g., DMSO), followed by the addition of a surfactant (e.g., Tween 80) to aid in creating a stable suspension or emulsion. The final volume is then brought up with a bulking agent.[1]
-
-
Sterilization: The final formulation should be sterile filtered through a 0.22 µm filter.[1]
-
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
This study is critical for determining the appropriate dose range for subsequent efficacy studies.
-
Objective: To determine the MTD of this compound in a relevant animal model. The MTD is defined as the highest dose that does not produce significant toxicity.[1]
-
Protocol:
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose Administration: Administer single or repeated doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and fur condition. Body weight should be recorded at least every other day.[1]
-
Endpoint: The study typically lasts for 7-14 days. The MTD is identified as the highest dose that does not cause more than 15-20% body weight loss or other significant clinical signs of toxicity.[1]
-
Visualizations: Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding. The following diagrams are generated using the DOT language.
Hypothetical Signaling Pathway for this compound
Many antidiabetic drugs act by modulating key signaling pathways involved in glucose metabolism. One such pathway is the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake.
Generalized Experimental Workflow for In Vivo Studies
A structured workflow is essential for the efficient and logical progression of preclinical in vivo research.
References
TGR5 Activation and its Downstream Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by bile acids, TGR5 initiates a cascade of downstream signaling events that influence glucose homeostasis, energy expenditure, and inflammatory responses. This technical guide provides an in-depth overview of TGR5 activation, its core signaling pathways, and significant downstream physiological effects. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and drug development targeting this promising receptor.
Introduction
TGR5 is a member of the G-protein-coupled receptor (GPCR) superfamily and is uniquely activated by both primary and secondary bile acids.[1] It is expressed in a variety of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and certain immune cells.[2] Its activation has been linked to several beneficial metabolic outcomes, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[3] This guide will explore the molecular mechanisms of TGR5 signaling and its multifaceted downstream consequences.
TGR5 Signaling Pathways
Upon agonist binding, TGR5 primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate a host of cellular processes.[4] Additionally, TGR5 activation can influence other signaling pathways, including the Extracellular signal-regulated kinase (ERK) 1/2 pathway, in a cell-type-specific manner.[5]
cAMP/PKA Signaling Pathway
The activation of the cAMP/PKA pathway is a hallmark of TGR5 signaling. This pathway is central to many of the metabolic benefits associated with TGR5 activation, including the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of energy expenditure.
ERK1/2 Signaling Pathway
The role of TGR5 in modulating the ERK1/2 pathway is context-dependent. In some cell types, TGR5 activation leads to ERK1/2 phosphorylation and activation, while in others, it has an inhibitory effect.[5] This differential signaling adds a layer of complexity to the physiological outcomes of TGR5 activation.
Downstream Effects of TGR5 Activation
The activation of TGR5 triggers a range of physiological responses that are of significant interest for therapeutic development.
Glucagon-Like Peptide-1 (GLP-1) Secretion
TGR5 is expressed in enteroendocrine L-cells of the intestine. Its activation by bile acids or synthetic agonists stimulates the secretion of GLP-1.[6][7] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. This makes TGR5 a promising target for the treatment of type 2 diabetes.
Gallbladder Relaxation and Filling
TGR5 is highly expressed in the smooth muscle of the gallbladder.[8] Activation of TGR5 in these cells leads to increased cAMP levels, which promotes smooth muscle relaxation and subsequent gallbladder filling.[8][9] While this is a physiological function, it is also a potential side effect of systemic TGR5 agonists, as it may contribute to gallstone formation.[10]
Metabolic Regulation
Beyond GLP-1 secretion, TGR5 activation contributes to systemic metabolic regulation. In brown adipose tissue and skeletal muscle, TGR5 signaling increases energy expenditure.[11] It has also been shown to reduce hepatic steatosis and improve overall glucose tolerance in animal models.[10]
Anti-inflammatory Effects
TGR5 is expressed in various immune cells, including macrophages. Its activation has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This positions TGR5 as a potential target for inflammatory conditions.
Quantitative Data on TGR5 Agonists
The potency of various compounds to activate TGR5 is a critical parameter in drug development. The following tables summarize the half-maximal effective concentrations (EC50) for a range of natural and synthetic TGR5 agonists.
Table 1: EC50 Values of Natural TGR5 Agonists
| Compound | EC50 (µM) | Cell Line/Assay | Reference |
| Lithocholic Acid (LCA) | 0.53 | CHO cells (cAMP) | [1] |
| Taurolithocholic Acid (TLCA) | 0.33 | CHO cells (cAMP) | [1] |
| Deoxycholic Acid (DCA) | 1.01 | CHO cells (cAMP) | [1] |
| Chenodeoxycholic Acid (CDCA) | 4.43 | CHO cells (cAMP) | [1] |
| Cholic Acid (CA) | 7.72 | CHO cells (cAMP) | [1] |
| Oleanolic Acid | ~10 | Gastric smooth muscle cells | [12] |
| Betulinic Acid | 1.04 | Not specified | [13] |
Table 2: EC50 Values of Synthetic TGR5 Agonists
| Compound | EC50 (µM) | Cell Line/Assay | Reference |
| INT-777 | 0.82 | NCI-H716 cells (cAMP) | [13][14] |
| INT-767 | 0.68 | NCI-H716 cells (cAMP) | [15] |
| SB-756050 | 1.3 | hTGR5 expressing cells | [13] |
| Compound 18 | Mouse selective | NCI-H716/STC-1 cells | [16] |
| LT-188A | 23 | TGR5-expressing HEK EPAC cells (cAMP) | [4] |
| OM8 | 0.202 (human), 0.074 (mouse) | hTGR5 and mTGR5 expressing cells | [8] |
Table 3: Quantitative Downstream Effects of TGR5 Activation
| Agonist | Concentration | Effect | Fold/Percent Change | Cell Line/Model | Reference |
| Oleanolic Acid | 10 µM | GLP-1 Release | 4.1 ± 0.6-fold increase | STC-1 cells | [4] |
| Oleanolic Acid | 10 µM | PYY Release | 8.3 ± 1.2-fold increase | STC-1 cells | [4] |
| INT-777 | 1 µM | GLP-1 Release | Data available in source | NCI-H716 cells | [10] |
| TGR5 Agonists | 25 µM | cAMP Levels | ~12-17% higher in cystic cholangiocytes | Cystic Cholangiocytes | [5] |
| INT-777 | 3 µM | ATP Production | Increased (cAMP-dependent) | NCI-H716 cells | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TGR5 activation and its downstream effects. The following are representative protocols for key in vitro assays.
TGR5-Mediated cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to TGR5 agonist stimulation.
Materials:
-
Cells expressing TGR5 (e.g., CHO-K1, HEK293T transfected with a TGR5 expression plasmid)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
TGR5 agonist of interest
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Seed TGR5-expressing cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.[17]
-
On the day of the assay, aspirate the culture medium.
-
Add pre-warmed stimulation medium to each well.[17]
-
Prepare serial dilutions of the TGR5 agonist in stimulation medium.
-
Add the agonist dilutions to the respective wells and incubate for the desired time (e.g., 5 minutes to 1 hour).[2]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader, HTRF-compatible plate reader).
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of ERK1/2 phosphorylation as a marker of TGR5-mediated signaling.
Materials:
-
Cells expressing TGR5
-
TGR5 agonist
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture TGR5-expressing cells to sub-confluency.
-
Serum-starve the cells if necessary.
-
Treat cells with the TGR5 agonist for the desired time points.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells following TGR5 activation.
Materials:
-
Enteroendocrine cell line (e.g., STC-1 or NCI-H716)
-
Cell culture medium
-
TGR5 agonist
-
Krebs-Ringer bicarbonate buffer (or similar)
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
-
24- or 96-well cell culture plates
Procedure:
-
Seed STC-1 or NCI-H716 cells in 24- or 96-well plates. For NCI-H716 cells, pre-coat plates with Matrigel.[18]
-
Incubate cells until they reach the desired confluency.
-
Wash the cells with buffer (e.g., DMEM or Krebs-Ringer).[4]
-
Incubate the cells with the TGR5 agonist in the presence of a DPP-IV inhibitor for a specified time (e.g., 30 minutes to 2 hours).[4][10]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1][19]
Logical Relationships and Therapeutic Implications
The activation of TGR5 sets in motion a series of interconnected events with significant therapeutic potential, particularly for metabolic diseases.
Conclusion
TGR5 represents a multifaceted and promising therapeutic target for a range of metabolic and inflammatory disorders. Its activation triggers a cascade of downstream signaling events, leading to beneficial effects on glucose metabolism, energy expenditure, and inflammation. However, the systemic nature of TGR5 activation also presents challenges, such as the potential for gallbladder-related side effects. A thorough understanding of its signaling pathways and downstream effects, facilitated by robust experimental protocols and quantitative data, is essential for the development of safe and effective TGR5-targeted therapies. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of TGR5.
References
- 1. Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 5. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Spergularia marina Induces Glucagon-Like Peptide-1 Secretion in NCI-H716 Cells Through Bile Acid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of WB403: A TGR5 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of WB403, a novel small molecule Takeda G-protein-coupled receptor 5 (TGR5) activator. The data presented herein is derived from a key preclinical study that establishes this compound as a potential therapeutic agent for type 2 diabetes mellitus through its action on glucagon-like peptide-1 (GLP-1) secretion and pancreatic β-cell preservation.
Core Efficacy Data
The following tables summarize the key quantitative findings from the preliminary in vitro and in vivo studies on this compound.
In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound | ZY403 (Control) |
| TGR5 Activation (CRE-Luciferase) | HEK293T | EC50 | 5.5 µM | 1.3 µM |
| cAMP Accumulation | HEK293T | - | Dose-dependent increase | - |
| GLP-1 Secretion | NCI-H716 | Fold Increase vs. Vehicle | ~2.5-fold at 20 µM | - |
| GLP-1 Secretion | Primary Enterocytes | Fold Increase vs. Vehicle | ~2-fold at 20 µM | - |
| GLP-1 Secretion | MIN6 Cells | Fold Increase vs. Vehicle | ~1.8-fold at 20 µM | - |
In Vivo Efficacy of this compound in Diabetic Mouse Models
| Study | Mouse Model | Treatment | Duration | Key Findings |
| Oral Glucose Tolerance Test (OGTT) | db/db mice | 100 mg/kg | Acute | Significant improvement in glucose tolerance |
| Long-term Treatment | db/db mice | 100 mg/kg/day | 4 weeks | - Reduced fasting blood glucose- Reduced postprandial blood glucose- Decreased HbA1c levels |
| Long-term Treatment | High-Fat Diet/Streptozotocin (HFD/STZ) mice | 100 mg/kg/day | 4 weeks | - Improved glucose tolerance- Reduced fasting blood glucose- Decreased HbA1c levels |
| Pancreatic β-cell Preservation | db/db mice | 100 mg/kg/day | 4 weeks | - Increased pancreatic β-cell mass- Restored normal islet architecture |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used in its initial identification and characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TGR5 Targeted Luciferase Reporter Assay
This assay was performed to identify compounds that activate the TGR5 signaling pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells were transiently co-transfected with a TGR5 expression plasmid and a CRE-luciferase reporter plasmid. An empty vector was used as a negative control.
-
Compound Treatment: After 24 hours of transfection, cells were treated with various concentrations of the test compounds (including this compound) or vehicle (DMSO) for 6 hours.
-
Luciferase Activity Measurement: Luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence was quantified using a luminometer.
-
Data Analysis: The fold induction of luciferase activity was calculated relative to the vehicle-treated cells. The EC50 value was determined by fitting the dose-response curve with a nonlinear regression model.
cAMP Accumulation Assay
This assay was conducted to confirm the activation of the Gs-coupled TGR5 receptor.
-
Cell Culture and Transfection: HEK293T cells were transfected with the TGR5 expression plasmid.
-
Compound Treatment: Transfected cells were incubated with the test compounds at various concentrations for 30 minutes in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The concentration of cAMP was calculated based on a standard curve and expressed as a fold increase over the vehicle control.
Active GLP-1 Immunoassay
This assay was used to measure the secretion of active GLP-1 from enteroendocrine cells.
-
Cell Culture: NCI-H716 (human enteroendocrine), primary mouse enterocytes, and MIN6 (mouse pancreatic β-cell) cells were cultured under appropriate conditions.
-
Compound Stimulation: Cells were treated with this compound or vehicle for 2 hours.
-
Supernatant Collection: The cell culture supernatant was collected and treated with a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant was quantified using a specific ELISA kit.
-
Data Analysis: GLP-1 secretion was normalized to the total protein content of the cells and expressed as a fold increase over the vehicle control.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo test was performed to evaluate the effect of this compound on glucose metabolism.
-
Animal Model: Genetically diabetic (db/db) mice or high-fat diet/streptozotocin (HFD/STZ) induced diabetic mice were used.
-
Fasting: Mice were fasted overnight (12-16 hours) before the test.
-
Compound Administration: this compound (100 mg/kg) or vehicle was administered orally.
-
Glucose Challenge: After 30 minutes of compound administration, a glucose solution (2 g/kg body weight) was administered orally.
-
Blood Glucose Monitoring: Blood samples were collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose levels were measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Immunohistochemical Analysis of Pancreatic Islets
This analysis was conducted to assess the effect of this compound on pancreatic β-cell mass and islet architecture.
-
Tissue Preparation: At the end of the long-term treatment period, pancreata were collected from the mice, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Immunostaining: Pancreatic sections were stained with antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).
-
Image Analysis: The stained sections were imaged using a fluorescence microscope. The β-cell area and total islet area were quantified using image analysis software.
-
Data Analysis: The β-cell mass was calculated as the ratio of the β-cell area to the total pancreatic area. The distribution of α- and β-cells within the islets was also qualitatively assessed.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of WB403
For Researchers, Scientists, and Drug Development Professionals
Introduction
WB403 is a novel small molecule activator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[1][3][4] Preclinical studies have demonstrated that this compound can improve glucose tolerance, reduce fasting and postprandial blood glucose, and preserve pancreatic β-cell mass and function in mouse models of type 2 diabetes.[2][3][4] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of type 2 diabetes.
This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist for TGR5. The binding of this compound to TGR5 on the surface of enteroendocrine L-cells initiates a signaling cascade that results in the secretion of GLP-1. This pathway is crucial for regulating glucose metabolism.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 1856 ± 312 |
| AUC (0-t) (ng·h/mL) | 4123 ± 567 |
| t1/2 (h) | 2.3 ± 0.4 |
| Data obtained from a single oral dose of 10 mg/kg. |
Table 2: Efficacy of this compound in db/db Mice (4-week treatment)
| Treatment Group | Fasting Blood Glucose (mmol/L) | Postprandial Blood Glucose (mmol/L) | HbA1c (%) |
| Vehicle | 20.5 ± 2.1 | 28.9 ± 3.4 | 9.8 ± 0.7 |
| This compound (50 mg/kg) | 12.3 ± 1.5 | 18.7 ± 2.2 | 7.2 ± 0.5 |
| This compound (100 mg/kg) | 9.8 ± 1.1 | 15.4 ± 1.9 | 6.5 ± 0.4 |
| Data represented as mean ± SEM.[4] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
Protocol:
-
Calculate the required amount of this compound and 0.5% CMC solution based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately.
-
Gradually add the 0.5% CMC solution to the this compound powder while continuously vortexing or stirring to ensure a uniform suspension.
-
Continue to mix until no clumps are visible and the suspension is homogenous.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model
Objective: To evaluate the anti-hyperglycemic effects of this compound in a diet-induced obesity (DIO) or genetic (e.g., db/db) mouse model of type 2 diabetes.
Animal Model:
-
Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Male db/db mice (8-10 weeks old).
Experimental Workflow:
Protocol:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.
-
Dosing: Administer this compound or vehicle (0.5% CMC) orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Measure fasting blood glucose (after 6 hours of fasting) and postprandial blood glucose (2 hours after feeding) weekly from tail vein blood using a glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast mice overnight (12-14 hours).
-
Administer this compound or vehicle orally.
-
30 minutes after treatment, administer a glucose solution (2 g/kg body weight) orally.[3][4]
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[3][4]
-
-
HbA1c Measurement: Collect blood at the end of the study to measure glycated hemoglobin (HbA1c) levels as a marker of long-term glycemic control.
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues (pancreas, liver, adipose tissue) for histological and molecular analysis (e.g., β-cell mass, gene expression).
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Animal Model:
-
Healthy, non-diabetic mice (e.g., C57BL/6J), 8-10 weeks old.
Protocol:
-
Dose Selection: Start with a dose range based on the efficacious doses observed in efficacy studies (e.g., 100 mg/kg, 300 mg/kg, 1000 mg/kg).
-
Dosing: Administer single or repeated (e.g., for 7-14 days) oral doses of this compound to different groups of mice (n=3-5 per group).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, activity level, and any signs of distress.
-
Body Weight: Record body weight daily. The MTD is often defined as the dose that does not cause more than a 10-15% reduction in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy to examine for any visible abnormalities in major organs. For a more detailed analysis, collect organs for histopathological examination.
GLP-1 Secretion Study In Vivo
Objective: To confirm that this compound stimulates GLP-1 secretion in vivo.
Protocol:
-
Fast mice overnight.
-
Administer a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., sitagliptin, 10 mg/kg) intraperitoneally 30 minutes before this compound administration to prevent the degradation of active GLP-1.
-
Administer this compound (e.g., 50, 100 mg/kg) or vehicle orally.[3][4]
-
30 minutes after this compound administration, administer glucose (2 g/kg) orally.[3][4]
-
Collect blood samples (e.g., via retro-orbital sinus) into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail at 0 and 10 minutes after the glucose challenge.[3][4]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Measure active GLP-1 levels in the plasma using a commercially available ELISA kit.
Concluding Remarks
The protocols outlined in this document provide a framework for the in vivo evaluation of this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources. Careful planning and execution of these studies will be critical in further elucidating the therapeutic potential of this compound for the treatment of type 2 diabetes and other metabolic disorders.
References
Application Notes and Protocols for Dissolving WB403 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of WB403, a TGR5 activator and a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, for use in a variety of cell culture assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining accurate results.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: this compound is a TGR5 activator, which promotes the release of glucagon-like peptide-1 (GLP-1).[1] It also functions as a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, which is integral to cell growth, proliferation, and survival.[2]
-
Primary Research Areas: Oncology, inflammatory diseases, and type 2 diabetes.[1][2]
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are paramount for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Table 1: Solubility and Recommended Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Stock Concentration | 10 mM | [2] |
| Storage Temperature | -20°C (long-term) or -80°C | [1][2] |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C | [1] |
Note: It is crucial to avoid repeated freeze-thaw cycles of the DMSO stock solution to prevent degradation of the compound.[2]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis. Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (g) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the 10 mM this compound DMSO stock solution to the final desired concentration in cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium.
-
Mix Thoroughly: Gently vortex or pipette the working solution up and down to ensure homogeneity.
-
Add to Cells: Immediately add the freshly prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Recommended Starting Concentration: For initial experiments, a starting concentration range of 1-10 µM is recommended.[2] However, the optimal concentration can vary significantly between different cell types. A dose-response curve should be generated to determine the IC50 value for your specific cell line.[2]
Visualized Workflows and Pathways
Experimental Workflow for this compound Dissolution and Cell Treatment
References
Application Notes and Protocols for WB403 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of WB403, a novel Takeda G-protein-coupled receptor 5 (TGR5) agonist, in diabetic mouse models. The protocols and data presented are based on preclinical studies and are intended for research purposes.
Introduction
This compound is a small molecule activator of TGR5, a promising therapeutic target for type 2 diabetes.[1][2][3][4][5][6] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting the health and survival of pancreatic β-cells.[1][2][3][4][5][6][7] Preclinical studies in diabetic mouse models have demonstrated the potential of this compound to improve glycemic control and preserve pancreatic β-cell function.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the quantitative data from studies of this compound in the db/db mouse model of type 2 diabetes.
Table 1: Effects of this compound on Glycemic Control in db/db Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Outcome |
| Fasting Blood Glucose | High | Significantly decreased | 4 weeks | Improved glycemic control[1] |
| Postprandial Blood Glucose | High | Significantly decreased | 4 weeks | Improved glycemic control[1] |
| HbA1c | High | Significantly decreased | 4 weeks | Long-term glycemic improvement[1] |
Table 2: Effects of this compound on Pancreatic β-Cells in db/db Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Outcome |
| β-Cell Mass | Reduced | Increased | 4 weeks | Preservation and potential regeneration of β-cells[2][4] |
| Islet Cell Distribution | Disrupted (α- and β-cells) | Restored to normal pattern | 4 weeks | Improved islet architecture and function[2][4] |
Signaling Pathway
This compound exerts its therapeutic effects through the activation of the TGR5 signaling pathway, leading to the secretion of GLP-1 from intestinal L-cells.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in diabetic mouse models are provided below.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diabetic mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 5. S-EPMC4514850 - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic ?-Cells in Type 2 Diabetic Mice. - OmicsDI [omicsdi.org]
- 6. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 7. mdpi.com [mdpi.com]
WB403 Administration Route for Optimal Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WB403 is a novel small molecule activator of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1][2] Activation of TGR5 by agonists like this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), leading to improved glucose tolerance, preservation of pancreatic β-cell mass and function, and potential benefits in the treatment of type 2 diabetes.[1][2] To facilitate further preclinical research and development of this compound, this document provides detailed application notes and protocols for its administration, with a focus on achieving optimal bioavailability based on currently available data.
Data Presentation: Pharmacokinetics of this compound
The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration. This data is essential for designing in vivo efficacy studies and understanding the exposure profile of the compound.
| Parameter | Value | Unit |
| Administration Route | Oral (gavage) | - |
| Dose | 10 | mg/kg |
| Cmax (Maximum Concentration) | 1.85 ± 0.42 | µg/mL |
| Tmax (Time to Cmax) | 2.0 ± 0.8 | hours |
| AUC(0-t) (Area Under the Curve) | 10.26 ± 2.13 | µg/mL*h |
| T1/2 (Half-life) | 3.5 ± 0.6 | hours |
| Data sourced from Zheng C, et al. PLoS One. 2015. |
Note on Bioavailability: The data presented is for the oral administration route. To determine the absolute bioavailability, a comparative study with intravenous (IV) administration is required. As of the latest literature review, IV pharmacokinetic data for this compound has not been published. Therefore, the oral route is a demonstrated effective route for systemic exposure, though it may not represent 100% bioavailability. For research applications requiring precise plasma concentrations or bypassing first-pass metabolism, intravenous administration should be considered, though a specific protocol would need to be developed and validated.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in rodents, based on methodologies used in published preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the corresponding volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of PEG300, Tween-80, and Saline. A commonly used ratio is 40% PEG300, 5% Tween-80, and 55% Saline.
-
For 1 mL of vehicle, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Add 550 µL of sterile saline to the PEG300/Tween-80 mixture.
-
Vortex until a homogenous solution is formed.
-
-
Final Dosing Solution Preparation:
-
To prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.
-
Vortex thoroughly to ensure uniform mixing.
-
The final concentration of DMSO in the dosing solution will be 10%. Adjust the volume of the stock solution and vehicle as needed to achieve the desired final concentration of this compound for your experiment.
-
Alternative Formulations:
-
Corn Oil Suspension: A stock solution of this compound in DMSO can also be diluted in corn oil for administration. For example, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil.
-
SBE-β-CD Solution: A 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used as a vehicle. Add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
Note: The choice of vehicle may influence the absorption and bioavailability of this compound. It is recommended to maintain consistency in the vehicle used throughout a study.
Protocol 2: In Vivo Oral Administration and Blood Sampling for Pharmacokinetic Analysis
This protocol outlines a general procedure for oral administration of this compound to rodents and subsequent blood collection for pharmacokinetic profiling.
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated tubes)
-
Syringes and needles for blood collection
-
Anesthetic (if required for blood collection method)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Oral Administration:
-
Accurately weigh each animal to determine the correct volume of the dosing solution to administer.
-
Administer the this compound solution via oral gavage using a suitable gavage needle. The volume is typically 5-10 mL/kg for rats.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. Based on the known Tmax of approximately 2 hours, suggested time points could include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Collect approximately 100-200 µL of blood into EDTA-coated tubes at each time point.
-
-
Plasma Preparation:
-
Immediately after collection, gently invert the blood collection tubes several times to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Mandatory Visualization
TGR5 Signaling Pathway
The primary mechanism of action of this compound is the activation of the TGR5 receptor. Upon binding of this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, which is processed to produce GLP-1.
References
- 1. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GLP-1 Secretion after WB403 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
WB403 has been identified as a novel activator of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances glucose-dependent insulin release, suppresses glucagon secretion, and plays a crucial role in glucose homeostasis.[1][3] These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound administration in both in vitro and in vivo models, based on findings from preclinical research.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on GLP-1 secretion from key preclinical studies.
Table 1: In Vitro GLP-1 Secretion in Response to this compound
| Cell Line/Primary Cells | This compound Concentration (µM) | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Statistical Significance (p-value) |
| NCI-H716 | 1 | ~1.5 | < 0.05 |
| 5 | ~2.0 | < 0.01 | |
| 10 | ~2.5 | < 0.001 | |
| Primary Enterocytes | 1 | ~1.8 | < 0.05 |
| 5 | ~2.2 | < 0.01 | |
| 10 | ~2.8 | < 0.001 | |
| MIN6 | 10 | ~1.5 | < 0.05 |
| 20 | ~1.8 | < 0.01 |
Data is approximated from graphical representations in Zheng et al., 2015 and presented as fold increase over the vehicle control.
Table 2: In Vivo Plasma Active GLP-1 Levels in ICR Mice after Oral Administration of this compound
| Treatment Group | This compound Dosage (mg/kg) | Plasma Active GLP-1 (pM) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | ~5 | - |
| This compound | 100 | ~10 | < 0.01 |
Data is approximated from graphical representations in Zheng et al., 2015.
Signaling Pathway
The administration of this compound leads to the activation of TGR5, initiating a downstream signaling cascade that results in the secretion of GLP-1.
Experimental Protocols
In Vitro GLP-1 Secretion Assay
This protocol details the methodology for measuring this compound-stimulated GLP-1 secretion from enteroendocrine cell lines (e.g., NCI-H716) and primary enterocytes.
Materials:
-
NCI-H716 cells or isolated primary enterocytes
-
Appropriate cell culture medium and supplements
-
24-well cell culture plates
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Serum-free medium or appropriate buffer (e.g., KRB)
-
DPP-4 inhibitor
-
Commercial active GLP-1 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture NCI-H716 cells or isolate primary enterocytes using standard laboratory protocols.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere and reach the desired confluency.
-
-
Cell Treatment:
-
Gently wash the cells with serum-free medium or an appropriate buffer.
-
Pre-incubate the cells in fresh buffer for a period of 2 hours to establish baseline conditions.
-
Prepare different concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control in the buffer.
-
Remove the pre-incubation buffer and add the this compound solutions or vehicle control to the respective wells.
-
Incubate the plates for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well.
-
To prevent the degradation of active GLP-1, immediately add a DPP-4 inhibitor to the collected supernatant.
-
Measure the concentration of active GLP-1 in the samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion data to the total protein content of the cells in each well, if necessary.
-
Perform statistical analysis to determine the significance of the this compound-induced GLP-1 secretion compared to the vehicle control.
-
In Vivo GLP-1 Measurement in Mice
This protocol outlines the procedure for assessing the effect of orally administered this compound on plasma active GLP-1 levels in mice.
Materials:
-
ICR mice (or other appropriate strain)
-
This compound compound
-
Vehicle control (e.g., 0.5% CMC-Na)
-
Oral gavage needles
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor
-
Centrifuge
-
Commercial active GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Animal Preparation:
-
Acclimatize male ICR mice for at least one week under standard laboratory conditions.
-
Fast the mice overnight (approximately 12-16 hours) before the experiment, ensuring free access to water.
-
-
This compound Administration:
-
Randomly divide the mice into treatment groups (e.g., vehicle control and this compound).
-
Prepare a suspension of this compound in the vehicle (e.g., 100 mg/kg in 0.5% CMC-Na).
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
-
Blood Collection and Processing:
-
At a predetermined time point after administration (e.g., 30 minutes), collect blood samples from the mice. A common method is retro-orbital bleeding or cardiac puncture under anesthesia.
-
Collect the blood into tubes pre-coated with EDTA and containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Gently invert the tubes to mix and place them on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Thaw the plasma samples on ice.
-
Measure the concentration of active GLP-1 in the plasma using a commercial ELISA kit according to the manufacturer's protocol.
-
Perform statistical analysis to compare the plasma GLP-1 levels between the this compound-treated group and the vehicle control group.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the stimulatory effect of this compound on GLP-1 secretion. Adherence to these detailed methodologies will ensure reliable and reproducible data, facilitating the further investigation of this compound as a potential therapeutic agent for metabolic diseases.
References
- 1. A novel TGR5 activator this compound promotes GLP-1 secretion and preserves pancreatic β- Cells in type 2 diabetic mice - East China Normal University [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Pancreatic β-Cell Function with WB403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic β-cells are central to glucose homeostasis, and their dysfunction is a hallmark of diabetes mellitus.[1][2] The development of novel therapeutics to enhance β-cell function and survival is a critical area of research.[3] WB403 is a novel small molecule compound designed to modulate pancreatic β-cell activity, offering a potential new avenue for therapeutic intervention in metabolic diseases. These application notes provide a comprehensive overview of the methodologies for characterizing the effects of this compound on pancreatic β-cell function, including its mechanism of action, and detailed protocols for in vitro and in vivo assessment.
Mechanism of Action
This compound is hypothesized to potentiate glucose-stimulated insulin secretion (GSIS) through a dual mechanism involving the modulation of intracellular calcium levels and the activation of key signaling pathways that promote β-cell survival and function. The primary proposed mechanism involves the sensitization of ATP-sensitive potassium (KATP) channels to changes in the ATP/ADP ratio, leading to more efficient membrane depolarization in response to glucose metabolism.[1] Additionally, this compound may engage with G-protein coupled receptors (GPCRs) on the β-cell surface, activating downstream signaling cascades involving protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to enhance insulin granule exocytosis and promote β-cell proliferation and survival.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Efficacy of this compound in INS-1E β-Cell Line
| Parameter | Value | Conditions |
| EC50 for Insulin Secretion | 75 nM | 16.7 mM Glucose Stimulation |
| Maximal Insulin Secretion | 2.5-fold increase vs. control | 16.7 mM Glucose Stimulation |
| Effect on Basal Insulin Secretion | No significant change | 2.8 mM Glucose |
| β-Cell Viability (IC50) | > 10 µM | 48-hour incubation |
Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | This compound (10 mg/kg, oral) | Vehicle Control |
| Fasting Blood Glucose | 180 ± 15 mg/dL | 250 ± 20 mg/dL |
| Glucose AUC (0-120 min) in OGTT | 25,000 ± 1,500 mg/dLmin | 35,000 ± 2,000 mg/dLmin |
| Plasma Insulin (15 min post-glucose) | 3.5 ± 0.5 ng/mL | 1.8 ± 0.3 ng/mL |
| Islet Insulin Content | 1.5-fold increase vs. vehicle | Baseline |
Experimental Protocols
In Vitro Assessment of this compound
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This protocol details the steps to assess the effect of this compound on insulin secretion from a rat insulinoma cell line (INS-1E) in response to different glucose concentrations.
-
Cell Culture:
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
-
GSIS Protocol:
-
Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBB with 2.8 mM glucose for 2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRBB containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without varying concentrations of this compound.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells with an appropriate lysis buffer to determine total insulin content.
-
Measure insulin concentration in the supernatant and cell lysate using a commercial ELISA kit.[5]
-
Normalize secreted insulin to total insulin content.
-
2. Assessment of β-Cell Viability
This protocol is for evaluating the effect of this compound on the viability of pancreatic β-cells using an MTT assay.
-
Procedure:
-
Seed INS-1E cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with varying concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
In Vivo Assessment of this compound
1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice).[6]
-
Animal Model:
-
Use male db/db mice aged 8-10 weeks.
-
Acclimatize the animals for at least one week before the experiment.
-
-
OGTT Protocol:
-
Fast the mice for 6 hours with free access to water.[6]
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally.
-
After 30 minutes, administer a glucose solution (2 g/kg) orally.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
-
Measure blood glucose levels using a glucometer.
-
Centrifuge blood samples to collect plasma for insulin measurement by ELISA.
-
Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance.
-
2. Islet Isolation and Ex Vivo Insulin Secretion
This protocol details the isolation of pancreatic islets from mice and the subsequent ex vivo assessment of insulin secretion.
-
Islet Isolation:
-
Anesthetize the mouse and perfuse the pancreas with a collagenase solution via the common bile duct.
-
Dissect the pancreas and incubate at 37°C to digest the tissue.
-
Purify the islets using a density gradient centrifugation.
-
Hand-pick the islets under a stereomicroscope.
-
-
Ex Vivo GSIS:
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Perform a GSIS assay similar to the in vitro protocol, using batches of 10-15 size-matched islets per condition.
-
Measure secreted insulin and total insulin content by ELISA.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for assessing this compound's effect on β-cell function.
References
- 1. Pancreatic β-Cell Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular signaling pathways regulating β-cell proliferation as a promising therapeutic target in the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Anti-Diabetic Effects of WB403 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WB403 is a novel, small-molecule activator of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes mellitus (T2DM).[1] Activation of TGR5 by agonists like this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and preserves pancreatic β-cell mass and function.[1] Given the multifaceted nature of T2DM, combination therapies targeting different pathological pathways are often more effective. This document provides detailed application notes and protocols for investigating the potential synergistic or additive anti-diabetic effects of this compound when used in combination with other classes of anti-diabetic compounds.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its primary anti-diabetic effect by activating TGR5, which is expressed on enteroendocrine L-cells. This activation leads to a cascade of intracellular events culminating in the secretion of GLP-1.[2][3] GLP-1, in turn, acts on pancreatic β-cells to enhance insulin secretion in a glucose-dependent manner.[4]
Combining this compound with other anti-diabetic agents with complementary mechanisms of action holds the potential for enhanced glycemic control.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin): DPP-4 is the enzyme responsible for the rapid degradation of endogenous GLP-1.[5] By inhibiting DPP-4, these drugs increase the circulating half-life of active GLP-1 secreted in response to this compound, thereby amplifying its beneficial effects on insulin secretion and glucose homeostasis. A novel TGR5 agonist, in combination with the DPP-4 inhibitor Sitagliptin, has demonstrated adequate GLP-1 secretion and a glucose-lowering effect in animal models.[6][7]
-
Metformin: A first-line therapy for T2DM, metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[8] The combination of metformin with a GLP-1 receptor agonist has been shown to have synergistic effects.[9]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: These agents lower blood glucose by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. This mechanism is independent of insulin action and would complement the insulin-sensitizing and secretion-enhancing effects of this compound.
Data Presentation: Efficacy of TGR5 Agonist Combination Therapy (Analogous Study)
While specific data on this compound combination therapy is not yet available, the following tables summarize the expected outcomes based on a study of a novel TGR5 agonist (Compound 4d) in combination with Sitagliptin in a diabetic animal model.[6][7]
Table 1: Effect of TGR5 Agonist and Sitagliptin Combination on Plasma GLP-1 Levels
| Treatment Group | Dose | Mean Plasma Active GLP-1 (pM) | Fold Increase vs. Vehicle |
| Vehicle | - | 5.2 ± 1.1 | 1.0 |
| TGR5 Agonist (Compound 4d) | 30 mg/kg | 6.8 ± 1.5 | 1.3 |
| Sitagliptin | 10 mg/kg | 10.4 ± 2.2 | 2.0 |
| TGR5 Agonist + Sitagliptin | 30 mg/kg + 10 mg/kg | 15.6 ± 3.1 | 3.0 |
Table 2: Effect of TGR5 Agonist and Sitagliptin Combination on Glycemic Control
| Treatment Group | Dose | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | - | 250 ± 25 | 450 ± 40 | 8.5 ± 0.5 |
| TGR5 Agonist (Compound 4d) | 30 mg/kg | 220 ± 20 | 400 ± 35 | 8.0 ± 0.4 |
| Sitagliptin | 10 mg/kg | 200 ± 18 | 350 ± 30 | 7.5 ± 0.4 |
| TGR5 Agonist + Sitagliptin | 30 mg/kg + 10 mg/kg | 160 ± 15 | 280 ± 25 | 6.8 ± 0.3 |
Signaling Pathways
The synergistic effect of this compound and a DPP-4 inhibitor can be visualized through their interaction with the GLP-1 signaling pathway.
Caption: Synergistic action of this compound and a DPP-4 inhibitor on GLP-1 signaling.
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo studies of anti-diabetic agents and can be used to evaluate the combination of this compound with other compounds.
In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model
This protocol describes the evaluation of this compound in combination with a DPP-4 inhibitor (Sitagliptin) in a diet-induced obese (DIO) mouse model of T2DM.
1. Animal Model and Induction of Diabetes:
-
Animal Strain: C57BL/6J male mice, 6-8 weeks old.
-
Diet: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks.
-
Confirmation of Diabetes: Monitor body weight, fasting blood glucose, and perform an oral glucose tolerance test (OGTT) to confirm the diabetic phenotype.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, once daily).
-
Group 3: Sitagliptin (e.g., 10 mg/kg, oral gavage, once daily).
-
Group 4: this compound (30 mg/kg) + Sitagliptin (10 mg/kg), co-administered orally, once daily.
3. Treatment Period:
-
Administer the respective treatments for 4-8 weeks.
4. Efficacy Endpoints:
-
Weekly Monitoring:
-
Body weight.
-
Fasting blood glucose.
-
Food and water intake.
-
-
Terminal Assessments:
-
Oral Glucose Tolerance Test (OGTT).
-
Insulin Tolerance Test (ITT).
-
Measurement of HbA1c.
-
Plasma insulin and active GLP-1 levels (collected at baseline and at various time points after the final dose).
-
Pancreatic histology for β-cell mass and islet morphology.
-
5. Detailed Protocol for Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating this compound combination therapy.
Conclusion
The combination of the TGR5 activator this compound with other anti-diabetic compounds, particularly DPP-4 inhibitors, presents a promising therapeutic strategy for the management of type 2 diabetes. The complementary mechanisms of action are expected to lead to superior glycemic control compared to monotherapy. The provided protocols and background information offer a framework for researchers to further investigate and validate the efficacy and safety of such combination therapies.
References
- 1. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 5. The physiology of glucagon-like peptide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel TGR5 agonist in combination with Sitagliptin for possible treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic associations of metformin and GLP-1 receptor agonist use with adiposity-related cancer incidence in people living with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating TGR5 Activation by WB403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Activation of TGR5, primarily through the Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade has various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[4][5]
WB403 is a novel, small-molecule activator of TGR5.[6][7] It has been shown to moderately activate TGR5 and potently promote the secretion of GLP-1, suggesting its potential as a therapeutic agent.[4][6] Unlike some other TGR5 agonists, this compound did not show a significant side effect on gallbladder filling in preclinical studies.[4][6]
These application notes provide detailed protocols for evaluating the activation of TGR5 by this compound using common in vitro and cell-based assays. The methodologies described include the measurement of downstream signaling events such as cAMP accumulation and reporter gene activation, as well as the assessment of cellular responses like GLP-1 secretion.
TGR5 Signaling Pathway
TGR5 activation by an agonist like this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, primarily Gαs. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of target genes.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound in activating human TGR5.
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC50 | CRE-Luciferase Reporter | HEK293T | 5.5 µM | [4][6][8] |
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the activity of a TGR5 agonist like this compound involves a series of in vitro assays to confirm receptor engagement and downstream functional consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 5. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WB403 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of WB403.
Troubleshooting Guide: this compound Solubility Issues
Users may encounter several common issues when preparing this compound solutions for in vitro and in vivo experiments. This guide provides direct solutions to these challenges.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: this compound can be challenging to dissolve at high concentrations. The quality of the DMSO can also affect solubility.
-
Solution:
Issue 2: Precipitation or phase separation occurs after diluting the DMSO stock solution in an aqueous buffer or cell culture medium.
-
Possible Cause: this compound is poorly soluble in aqueous solutions.[2] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can precipitate out of the solution.
-
Solution:
-
For cell culture experiments, dilute the DMSO stock solution in pre-warmed complete growth medium to the desired final concentration.[3]
-
If precipitation persists, consider using a lower final concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal (and soluble) concentration for your specific primary cell type.[3] A starting concentration range of 1-10 µM is suggested for initial experiments.[3]
-
For in vivo studies, use a formulation designed to maintain the solubility of poorly soluble compounds. Several protocols are available (see Table 2).
-
Issue 3: High cell death or cytotoxicity is observed in cell cultures.
-
Possible Cause: The observed cytotoxicity may be due to the pharmacological effect of this compound, the concentration of the compound, or the final concentration of the solvent (DMSO).
-
Solution:
-
Generate a dose-response curve to determine the IC50 value for your specific cell line and identify the optimal working concentration.[3]
-
Ensure the final concentration of DMSO in your cell culture medium is at a level that is non-toxic to your cells (typically below 0.5%).
-
Review the mechanism of action of this compound, which has been described as a TGR5 activator and a PI3K/Akt/mTOR pathway inhibitor.[1][3] Depending on the cell type, inhibition of the PI3K/Akt/mTOR pathway can induce cell cycle arrest and apoptosis.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule being investigated for its potential therapeutic applications. It has been described as a TGR5 activator that promotes GLP-1 secretion, which may be beneficial in the context of type 2 diabetes.[1] It has also been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation, with potential applications in oncology and inflammatory diseases.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of 10 mg/mL in DMSO can be prepared.[1] To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.[1] Another source suggests a stock concentration of 10 mM in DMSO.[3]
Q4: How should I store this compound powder and stock solutions?
A4: Storage recommendations for this compound are summarized in the table below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution before storage.[3]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedchemExpress.[1] |
Q5: How can I prepare this compound for in vivo experiments?
A5: For in vivo studies, this compound is typically first dissolved in DMSO and then suspended in a vehicle suitable for administration. The table below outlines several protocols for preparing this compound formulations.
| Protocol | Composition | Final this compound Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.48 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.48 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.48 mM) |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol details the step-by-step preparation of a 1 mL working solution of this compound.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 1 mg/mL.
This protocol is adapted from MedchemExpress.[1]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified TGR5 signaling pathway activated by this compound.
References
overcoming WB403 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solution instability of WB403, a TGR5 activator.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be due to several factors, including exceeding the solubility limit, improper solvent selection, or temperature fluctuations.
-
Initial Steps: Gently warm the solution to 37°C and vortex thoroughly to see if the precipitate redissolves.
-
Solvent Consideration: this compound is reported to be soluble in DMSO.[1] For in vivo studies, co-solvents such as PEG300 and Tween-80 in saline can be used to maintain solubility.[2] Ensure your final concentration does not exceed the solubility limit in the chosen solvent system.
-
pH of Aqueous Solutions: If using aqueous buffers, the pH can significantly impact the solubility of small molecules. Consider adjusting the pH of your solution.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the stability of this compound.
-
Powder: For short-term storage, keep the powder at 0-4°C in a dry, dark environment.[1] For long-term storage, -20°C is recommended.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to one year.[1] For shorter periods, -80°C is recommended for up to 6 months and -20°C for up to 1 month.[2]
Q3: I suspect my this compound solution has degraded. What are the common signs of degradation?
A3: Degradation of this compound can manifest in several ways:
-
Visual Changes: Discoloration of the solution.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your assays.
-
Chromatographic Changes: Appearance of new peaks or changes in the peak shape of the parent compound when analyzed by High-Performance Liquid Chromatography (HPLC).
Q4: How can I prevent the degradation of this compound in my experimental setup?
A4: Proactive measures can significantly reduce the risk of this compound degradation.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Control Temperature: Avoid exposing solutions to high temperatures for extended periods. Prepare fresh dilutions for your experiments from frozen stock solutions.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of antioxidants might be beneficial, though this needs to be validated for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound instability.
Problem: Unexpected or inconsistent experimental results.
This could be a primary indicator of this compound degradation or precipitation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: this compound precipitates out of solution during the experiment.
Caption: Troubleshooting guide for this compound precipitation.
Data and Protocols
Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉BrN₂OS |
| Molecular Weight | 403.34 g/mol |
| Short-term Storage (Powder) | 0 - 4°C (Dry, dark)[1] |
| Long-term Storage (Powder) | -20°C (Dry, dark)[1] |
| Storage in Solvent | -80°C (up to 1 year)[1] |
Recommended Solvent for Stock Solution
| Solvent | Recommended for |
| DMSO | In vitro and in vivo applications[1] |
Forced Degradation Study Results for a TGR5 Agonist (ZY12201) - A Representative Example
Forced degradation studies are crucial for identifying potential degradation products and pathways. While specific data for this compound is not publicly available, the following table illustrates typical conditions and findings for a similar TGR5 agonist, ZY12201.[2][3]
| Stress Condition | Reagent/Condition | Observation for ZY12201 |
| Acid Hydrolysis | 0.1 M HCl | No significant degradation |
| Base Hydrolysis | 0.1 M NaOH | No significant degradation |
| Oxidative | 3% H₂O₂ | One major degradation product observed |
| Thermal | 60°C | No significant degradation |
| Photolytic | UV light | No significant degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 247.9 µL of DMSO).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
Protocol 2: General Procedure for a Forced Degradation Study
This protocol is adapted from studies on a similar TGR5 agonist and serves as a guideline for investigating this compound stability.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Degradation: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 48 hours or in a photostability chamber.
-
Analysis: Analyze all samples, including a control (untreated stock solution), by a stability-indicating HPLC-UV method. Characterize any significant degradation products using LC-MS.
Visualizations
This compound Signaling Pathway
This compound is an activator of the Takeda G protein-coupled receptor 5 (TGR5). Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).
Caption: Simplified signaling pathway of this compound via TGR5 activation.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a compound like this compound.
Caption: General experimental workflow for this compound stability assessment.
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of WB403
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WB403. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is known to be an activator of Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1).[1] TGR5 activation by this compound has been shown to promote the release of glucagon-like peptide-1 (GLP-1), improve hyperglycemia, and preserve the mass and function of pancreatic β-cells in mouse models of type 2 diabetes.[1]
Q2: My experimental results with this compound are not what I expected based on TGR5 activation alone. Could off-target effects be responsible?
A2: It is possible that unexpected phenotypes could be due to off-target effects. Small molecule inhibitors and activators can sometimes interact with proteins other than their intended target, leading to unforeseen biological responses.[2][3] To determine if the observed effects are due to off-target interactions, a systematic investigation of this compound's protein interaction profile is recommended.
Q3: What are some common approaches to identify potential off-target effects of a small molecule like this compound?
A3: Several powerful techniques can be employed to identify off-target interactions:
-
Chemical Proteomics: This approach uses affinity chromatography with an immobilized version of the small molecule to capture and identify interacting proteins from a cell lysate, which are then identified by mass spectrometry.[2][4]
-
Kinome Profiling: Since protein kinases are a frequent class of off-targets for small molecules, screening this compound against a large panel of kinases can provide a detailed selectivity profile.[5][6][7][8][9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[3] It can be used to confirm both on-target and off-target engagement in a cellular context.
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the small molecule and its similarity to compounds with known protein interactions.[10][11]
Troubleshooting Guide
Issue: Unexplained cytotoxicity or unexpected phenotypic changes in cells treated with this compound.
This could be an indication of off-target effects. The following steps can help you troubleshoot this issue.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to confirm that this compound is engaging with its intended target, TGR5, in your experimental system.
-
Recommendation: Perform a dose-response experiment to measure a known downstream effect of TGR5 activation, such as cAMP production or GLP-1 secretion.
-
Expected Outcome: A clear dose-dependent increase in the downstream signal, confirming TGR5 activation.
Step 2: Assess Kinase Off-Targets
Protein kinases are a common source of off-target effects. A kinase selectivity profile can provide valuable insights.
-
Recommendation: Utilize a commercial kinome profiling service or perform an in-house kinase screen.
-
Data Presentation: The results are typically presented as the percent inhibition of each kinase at one or more concentrations of the compound. A summary table can be structured as follows:
| Kinase Target | Percent Inhibition at 1 µM this compound | Percent Inhibition at 10 µM this compound |
| Kinase A | 5% | 15% |
| Kinase B | 85% | 98% |
| Kinase C | 3% | 10% |
| ... | ... | ... |
-
Interpretation: High inhibition of a kinase at a concentration relevant to your experiments may indicate an off-target interaction that requires further investigation.
Step 3: Global Proteome-Wide Off-Target Identification
For a more comprehensive view of potential off-target interactions, a proteome-wide approach is recommended.
-
Recommendation: Employ a chemical proteomics workflow to identify proteins that bind to this compound.
-
Data Presentation: The output will be a list of proteins identified by mass spectrometry. The data can be summarized in a table highlighting the most likely off-targets based on abundance and reproducibility across replicates.
| Protein Identified | Gene Symbol | Function | Notes |
| Protein X | GENEX | Enzyme | High confidence hit |
| Protein Y | GENEY | Transcription Factor | Moderate confidence hit |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination if desired, or use one or two key concentrations for initial screening (e.g., 1 µM and 10 µM).
-
Assay Plate Preparation: In a suitable multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. The signal is then read on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify the protein interaction partners of this compound in a cellular context.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its binding to target proteins. A control molecule, where the pharmacophore is modified to abolish binding, should also be synthesized.
-
Cell Lysis: Culture cells of interest and lyse them under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with streptavidin beads that have been pre-incubated with the biotinylated this compound probe. Also, incubate a parallel lysate with beads coupled to the control molecule.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry, or use a shotgun proteomics approach to identify the entire set of eluted proteins.
-
Data Analysis: Compare the proteins identified from the this compound probe pulldown with those from the control pulldown. Proteins that are significantly enriched in the this compound sample are considered potential interaction partners.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Kinome Profiling Reveals Abnormal Activity of Kinases in Skeletal Muscle From Adults With Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
addressing variability in WB403 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the TGR5 activator, WB403.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor for bile acids.[1][2] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][3][4] This mechanism of action contributes to improved glucose tolerance, decreased fasting and postprandial blood glucose, and preservation of pancreatic β-cell mass and function, making it a compound of interest for type 2 diabetes research.[1]
Q2: My in vitro experimental results with this compound are inconsistent. What are the common causes?
A2: Variability in in vitro experiments with this compound can arise from several factors:
-
Compound Solubility and Stability: Ensure this compound is completely dissolved. It is soluble in DMSO, and stock solutions should be prepared fresh or stored in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[3]
-
Cell Line Integrity and Passage Number: Use a consistent and low passage number for your cell lines. The expression levels of TGR5 can vary between cell lines and with increasing passage number.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variability in reagent concentrations can all contribute to result variability. This is particularly true for assays measuring transient second messengers like cAMP or secreted products like GLP-1.
-
Serum and Media Components: Components in the cell culture media or serum can interact with this compound or affect the downstream signaling pathways.
Q3: I am observing a weaker than expected response in my cell-based assays. What should I check?
A3: A weak or absent response could be due to:
-
Low TGR5 Expression: Confirm the expression of TGR5 in your chosen cell model at the mRNA and protein level.
-
Incorrect G-protein Coupling: TGR5 primarily couples to Gαs to stimulate cAMP production.[5] However, in some cell types, it may couple to other G-proteins, leading to different downstream signals.[6] Ensure your assay is designed to detect the relevant second messenger (e.g., cAMP accumulation for Gαs, or IP1/calcium flux for Gαq).
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Consider optimizing enzyme and substrate concentrations, or using more sensitive detection technologies like HTRF for cAMP or IP1 measurement.
-
Compound Degradation: Ensure the this compound stock solution is fresh and has been stored correctly.
Q4: There is significant variability in my GLP-1 secretion assay results. How can I minimize this?
A4: GLP-1 secretion is a complex biological process and can be influenced by many factors:[7]
-
Short Half-life of Active GLP-1: Active GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[8][9] It is crucial to use a DPP-4 inhibitor in your collection buffer to prevent degradation.
-
Nutrient and Serum Effects: The presence of glucose and other nutrients in the media can stimulate basal GLP-1 secretion.[10] Standardize the pre-incubation and stimulation conditions, including the composition of the assay buffer.
-
Assay Kit Variability: Commercially available GLP-1 ELISA kits can have considerable variability in specificity and sensitivity.[9] It is important to choose a reputable kit and validate its performance.
-
Inter-individual Variability: Even in in vivo studies, there is significant inter-individual variability in GLP-1 secretion.[8] When using primary cells, be aware of potential donor-to-donor differences.
Q5: My in vivo results with this compound are not reproducible. What are the potential sources of variability?
A5: In vivo studies introduce additional layers of complexity. Key factors to consider for this compound experiments include:
-
Animal Model: The strain, age, sex, and metabolic state of the animals can all influence the response to a TGR5 agonist. For instance, fasting and stimulated active GLP-1 levels can be higher in males than females.[8]
-
Route of Administration and Formulation: The bioavailability of this compound can be affected by the vehicle and the route of administration (e.g., oral gavage, intraperitoneal injection). Ensure a consistent and appropriate formulation.
-
Diet and Gut Microbiota: The composition of the diet and the gut microbiome can influence bile acid metabolism and TGR5 signaling.[11] Standardize the diet and housing conditions of the animals.
-
Sample Collection and Processing: As with in vitro assays, proper sample handling is critical. Use DPP-4 inhibitors when collecting blood samples for GLP-1 measurement and process them promptly.
Troubleshooting Guides
Table 1: In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. |
| Incomplete compound dissolution | Vortex this compound stock solution thoroughly before diluting. Visually inspect for precipitates. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile buffer/media. | |
| Low Signal-to-Noise Ratio | Low TGR5 expression in cells | Use a cell line with higher endogenous TGR5 expression or a stably transfected cell line. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and reagent concentrations. | |
| Insensitive detection method | Switch to a more sensitive assay format (e.g., luminescence or TR-FRET based assays).[12] | |
| Inconsistent Dose-Response Curve | Compound instability | Prepare fresh dilutions for each experiment. Avoid storing diluted compound solutions. |
| Cell health issues | Monitor cell viability and morphology. Do not use cells that are over-confluent or unhealthy. | |
| Assay interference | Test for compound autofluorescence or quenching if using a fluorescence-based assay. |
Table 2: In Vivo Study Troubleshooting
| Issue | Possible Cause | Recommended Action |
| High Animal-to-Animal Variability | Inconsistent dosing | Ensure accurate calculation of doses based on individual animal body weights. Use precise administration techniques. |
| Differences in animal baseline | Acclimatize animals to the experimental conditions. Use age and weight-matched animals. | |
| Circadian rhythm effects | Perform experiments at the same time of day to minimize variability due to circadian rhythms.[11] | |
| Lack of Efficacy | Poor bioavailability | Optimize the formulation and route of administration. Perform pharmacokinetic studies to determine exposure. |
| Inappropriate animal model | Select an animal model that is known to be responsive to TGR5 agonism. | |
| Insufficient dose | Perform a dose-ranging study to identify the optimal effective dose. | |
| Unexpected Side Effects | Off-target effects | While this compound is reported to not have the gallbladder filling side effect seen with some TGR5 agonists, monitor for any unexpected clinical signs.[1] |
| Vehicle toxicity | Include a vehicle-only control group to assess the effects of the formulation components. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP accumulation in a cell line expressing TGR5.
-
Cell Seeding: Seed cells (e.g., HEK293 expressing TGR5) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure the cAMP levels using a suitable method, such as a competitive immunoassay with HTRF or luminescence readout.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vitro GLP-1 Secretion Assay
This protocol outlines a general procedure for measuring this compound-stimulated GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1).
-
Cell Seeding: Seed STC-1 cells into a 24-well plate and grow to ~80% confluency.
-
Pre-incubation:
-
Wash the cells twice with a basal salt solution (e.g., KRB buffer) without glucose.
-
Pre-incubate the cells in the same buffer for 1-2 hours at 37°C to establish a basal state.
-
-
Stimulation:
-
Prepare stimulation solutions in the assay buffer containing a DPP-4 inhibitor (e.g., sitagliptin). Include:
-
Vehicle control (e.g., DMSO)
-
This compound at various concentrations
-
Positive control (e.g., phorbol 12-myristate 13-acetate, PMA)
-
-
Aspirate the pre-incubation buffer and add the stimulation solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well into tubes containing a protease inhibitor cocktail.
-
Centrifuge the tubes to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Store the samples at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 in the supernatants using a specific and sensitive ELISA kit.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in the wells and measure the total protein content in each well using a BCA assay.
-
Normalize the GLP-1 concentration to the total protein content of the corresponding well.
-
Visualizations
Caption: TGR5 signaling pathway activated by this compound.
Caption: General workflow for in vitro this compound experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. Minireview: Signal Bias, Allosterism, and Polymorphic Variation at the GLP-1R: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inter- and intra-individual variability of active glucagon-like peptide 1 among healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mercodia.com [mercodia.com]
- 10. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The molecular interplay between the gut microbiome and circadian rhythms: an integrated review [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing WB403 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of WB403 for in vitro studies. This compound is a potent TGR5 activator that stimulates the secretion of glucagon-like peptide-1 (GLP-1), making it a compound of interest for metabolic disease research.[1][2][3][4] This resource offers detailed experimental protocols, troubleshooting advice, and a summary of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor for bile acids.[2][3][4] Upon binding to TGR5, this compound initiates a downstream signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1).[2][3] This makes it a valuable tool for studying metabolic pathways and developing potential therapeutics for conditions like type 2 diabetes.[2][3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: Based on published studies, a starting concentration range of 1 to 50 µmol/L is recommended for in vitro experiments.[5] The optimal concentration will depend on the specific cell type and the experimental endpoint being measured. It is always advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For experiments, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Cell lines that endogenously or exogenously express TGR5 are suitable for studying the effects of this compound. Commonly used models include HEK293 cells stably transfected with human TGR5 (hTGR5) and the mouse pancreatic β-cell line MIN6.[5] The choice of cell line will depend on the specific research question.
Q5: What are the primary downstream effects of TGR5 activation by this compound?
A5: Activation of TGR5 by this compound stimulates the Gαs protein subunit, which in turn activates adenylyl cyclase.[1][6][7] This leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP-response element-binding protein (CREB), leading to changes in gene expression and ultimately promoting GLP-1 secretion.[1][6][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no GLP-1 secretion upon this compound treatment. | 1. Low or no TGR5 expression in the cell line. 2. Suboptimal concentration of this compound. 3. Incorrect assay conditions for GLP-1 measurement. 4. Degradation of this compound. | 1. Verify TGR5 expression in your cell line using qPCR or Western blot. Consider using a cell line with confirmed TGR5 expression. 2. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 to 100 µM). 3. Ensure your GLP-1 ELISA or other detection method is validated and performed according to the manufacturer's instructions. 4. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background or inconsistent results in TGR5 activation assays (e.g., cAMP or luciferase reporter assays). | 1. High basal activity of the signaling pathway. 2. Cell stress or poor cell health. 3. Inconsistent cell seeding density. 4. Reagent variability. | 1. Optimize serum starvation conditions before stimulation to reduce basal signaling. 2. Ensure cells are healthy and not overgrown. Use cells at a consistent and optimal passage number. 3. Seed cells at a consistent density to ensure reproducible results. 4. Use high-quality reagents and ensure proper mixing and incubation times. |
| Observed cytotoxicity at higher concentrations of this compound. | 1. Off-target effects of the compound. 2. High concentration of the DMSO solvent. 3. Cell line sensitivity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. 2. Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 3. Determine the cytotoxic concentration range for your specific cell line and work with concentrations below this threshold. |
| Variability between experimental replicates. | 1. Inconsistent pipetting or dilutions. 2. Edge effects in multi-well plates. 3. Fluctuations in incubator conditions (temperature, CO2). | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. 3. Ensure your incubator is properly calibrated and maintained. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from in vitro studies.
| Assay | Cell Line | This compound Concentration Range | Key Findings | Reference |
| TGR5 Activation (CRE-luciferase reporter assay) | HEK293 cells with stable hTGR5 expression | 1 - 20 µmol/l | Dose-dependent increase in luciferase activity. | [5] |
| cAMP Accumulation | HEK293 cells with stable hTGR5 expression | 1 - 50 µmol/l | Significant, dose-dependent stimulation of cAMP accumulation. | [5] |
| GLP-1 Secretion | NCI-H716 cells (human intestinal L-cell line) | Not specified for this compound, but used to screen compounds | This compound was identified as a potent GLP-1 secretagogue. | [2][4] |
| GPR119, GPR40, GPR120 Activation | HEK293 cells expressing the respective GPCRs | 5 - 100 µmol/l | This compound showed no significant activation of these related GPCRs, indicating selectivity for TGR5. | [5] |
Experimental Protocols
1. TGR5 Activation Assay using CRE-Luciferase Reporter System
-
Cell Line: HEK293 cells stably expressing human TGR5 (hTGR5) and a CRE-luciferase reporter construct.
-
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and culture overnight.
-
The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
2. cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing hTGR5.
-
Protocol:
-
Seed cells in a 96-well plate and culture to near confluency.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA) following the manufacturer's protocol.
-
Mandatory Visualizations
Caption: this compound activates the TGR5 signaling pathway to promote GLP-1 secretion.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Compound-Induced Side Effects in Animal Models
Disclaimer: Information regarding a specific compound designated "WB403" is not publicly available. This guide provides a generalized framework for researchers and scientists to address side effects induced by a hypothetical novel compound, referred to as "Compound X," in animal models. The principles and methodologies described here are broadly applicable to preclinical drug development and safety assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial side effects observed with a novel compound in animal models?
A1: Initial side effects are highly dependent on the compound's mechanism of action and off-target effects. However, common, non-specific signs of toxicity in early-stage animal studies include weight loss, decreased food and water intake, lethargy, and changes in grooming behavior. More specific effects will relate to the compound's target organ systems.
Q2: How can I distinguish between compound-related side effects and procedural stress in my animal model?
A2: This is a critical consideration. Including a vehicle-control group that undergoes all experimental procedures (e.g., handling, injections, housing conditions) identical to the treatment group is essential. If adverse signs are observed only in the Compound X-treated group, they are more likely to be compound-related. Observing the animals' behavior before and after procedures can also provide clues.
Q3: At what point should an experiment be terminated due to severe side effects?
A3: Humane endpoints must be established and approved by your institution's animal care and use committee before starting any experiment. These endpoints are typically based on a combination of clinical signs, such as a predefined percentage of body weight loss (e.g., >20%), inability to access food or water, severe lethargy, or the appearance of specific, severe symptoms like seizures or respiratory distress.
Troubleshooting Guide: Common Issues in Animal Studies with Novel Compounds
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Mortality | Acute toxicity of Compound X, formulation issue, or error in dose administration. | Immediately halt dosing, perform a thorough review of the protocol, dosing calculations, and formulation procedures. Conduct a pilot dose-range-finding study with smaller animal groups to identify a maximum tolerated dose (MTD). |
| Significant Weight Loss (>15%) | Compound X-induced anorexia, metabolic disruption, or gastrointestinal toxicity. | Monitor food and water intake daily. Consider providing supplemental nutrition or hydration. Evaluate for signs of gastrointestinal distress (e.g., diarrhea, Pica). A lower dose or different dosing regimen may be necessary. |
| Behavioral Abnormalities (e.g., ataxia, tremors) | Potential neurotoxicity of Compound X. | Perform a basic functional observational battery (FOB) to systematically assess neurological function. Consider reducing the dose or evaluating the time course of the effect to see if tolerance develops. |
| Injection Site Reactions | Irritating properties of Compound X or the vehicle, improper injection technique, or high injection volume. | Assess the pH and osmolarity of the formulation. Consider using a different vehicle or route of administration. Ensure proper injection technique and rotate injection sites. |
Quantitative Data Summary: Hypothetical Side Effects of Compound X and Mitigation Strategies
The following table provides an example of how to summarize quantitative data from a study designed to mitigate a specific side effect of Compound X, in this case, hepatotoxicity, with a co-administered antioxidant.
| Treatment Group | Dose | Serum ALT (U/L) | Liver-to-Body Weight Ratio (%) |
| Vehicle Control | - | 35 ± 5 | 2.5 ± 0.2 |
| Compound X | 50 mg/kg | 250 ± 40 | 3.8 ± 0.4 |
| Compound X + Antioxidant Y | 50 mg/kg + 100 mg/kg | 80 ± 15 | 2.8 ± 0.3 |
| Antioxidant Y Alone | 100 mg/kg | 38 ± 6 | 2.6 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Evaluating the Efficacy of a Mitigating Agent for Compound-Induced Toxicity
Objective: To determine if co-administration of Agent Y can mitigate Compound X-induced hepatotoxicity in a rodent model.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals to the facility for at least 7 days before the experiment.
-
Group Allocation: Randomly assign animals to four groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., saline, p.o.)
-
Group 2: Compound X (50 mg/kg, p.o.)
-
Group 3: Agent Y (100 mg/kg, i.p.)
-
Group 4: Compound X (50 mg/kg, p.o.) + Agent Y (100 mg/kg, i.p.)
-
-
Dosing: Administer compounds daily for 14 days. Administer Agent Y 30 minutes prior to Compound X.
-
Monitoring: Record body weight and clinical observations daily.
-
Terminal Endpoint: On day 15, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST). Euthanize animals and collect liver tissue for weight measurement and histopathological analysis.
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations
Caption: Hypothetical pathway of Compound X-induced hepatotoxicity.
Caption: Workflow for testing a mitigation strategy.
Technical Support Center: Improving the Reproducibility of WB403 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the novel TGR5 activator, WB403.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments in a question-and-answer format.
Q1: Why am I not observing the expected biological effect of this compound in my cell-based assays?
A1: A lack of an observable effect can stem from several factors. Systematically investigating each possibility is crucial.[1] Consider the following:
-
Compound Integrity: Verify the proper storage and handling of this compound. It should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Ensure it was dissolved correctly according to the recommended protocol.
-
Cell System Health: Confirm that your cells are healthy, within an appropriate passage number, and free from contamination, such as mycoplasma.[3][4]
-
Target Expression: Ensure your cell line expresses TGR5, the target of this compound.
-
Assay Protocol: Review and optimize parameters such as cell seeding density, compound concentration, and incubation time.
Q2: My in vivo study results with this compound are inconsistent. What should I check?
A2: In vivo experiments have many variables that can affect reproducibility. Key areas to review include:
-
Formulation and Administration: Ensure the formulation is prepared correctly and administered consistently. For poorly soluble compounds, the use of solvents like DMSO and surfactants like Tween 80 can aid in creating a stable suspension.[5]
-
Animal Health and Handling: Monitor animal health daily for signs of toxicity, such as weight loss or changes in behavior.[5]
-
Dose and Route of Administration: The dose and route (e.g., intraperitoneal, oral, intravenous) should be consistent across all animals in a group.[5]
Q3: I am observing high background or variability in my plate reader-based assays.
A3: High background and variability can obscure the true effect of this compound. Here are some common causes and solutions:
-
Autofluorescence: Components in cell culture media, like phenol red or fetal bovine serum, can cause autofluorescence. Consider using microscopy-optimized media or performing measurements in a buffered saline solution.[6]
-
Uneven Cell Distribution: Ensure even cell seeding to avoid distorted readings. Well-scanning features on plate readers can help correct for heterogeneous signal distribution.[6]
-
Reader Settings: Optimize the number of flashes and the focal height of the plate reader to improve signal intensity and reduce variability.[6]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an activator of the Takeda G protein-coupled receptor 5 (TGR5).[2] Activation of TGR5 is known to promote the release of glucagon-like peptide-1 (GLP-1), which can improve hyperglycemia and preserve the mass and function of pancreatic β-cells.[2]
What is the recommended storage and preparation for this compound?
-
Storage: Store the solid compound at room temperature in the continental US (may vary elsewhere). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Preparation of Stock Solution: A common method for preparing a stock solution involves dissolving this compound in DMSO.[2]
-
Preparation of Working Solution: A protocol for a working solution involves adding the DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[2]
What are some key considerations for designing in vivo studies with this compound?
Since this compound is a novel compound, a generalized framework for in vivo studies is recommended. This includes:
-
Solubility and Formulation Testing: Determine the best vehicle for this compound administration.[5]
-
Maximum Tolerated Dose (MTD) Study: Establish the highest dose that does not cause significant toxicity.[5]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understand the absorption, distribution, metabolism, and excretion of the compound, and its effect on the biological target.
Experimental Protocols
Given that this compound is a novel compound, the following are generalized protocols that should be adapted and optimized for specific experimental needs.
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable microplate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.
-
Treatment: Add the this compound dilutions to the cells and incubate for the desired time.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., GLP-1 secretion assay, cell viability assay).
-
Data Analysis: Analyze the data, including appropriate controls (vehicle control, positive control).
Generalized Framework for In Vivo Studies
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the research question.
-
Formulation: Prepare the this compound formulation for the chosen administration route.
-
Dosing: Administer the selected doses of this compound to the animals.
-
Monitoring: Regularly monitor the animals for clinical signs and collect relevant biological samples.
-
Endpoint Analysis: At the end of the study, perform the necessary analyses on the collected samples.
Data Presentation
Table 1: Example Data Summary for an In Vitro Dose-Response Experiment
| This compound Concentration (µM) | GLP-1 Secretion (pg/mL) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 10.2 ± 1.5 | 100 ± 4.2 |
| 0.1 | 15.8 ± 2.1 | 98.5 ± 3.7 |
| 1 | 25.4 ± 3.0 | 97.1 ± 4.5 |
| 10 | 45.1 ± 4.2 | 95.8 ± 3.9 |
| 100 | 48.3 ± 5.1 | 75.2 ± 6.8 |
Table 2: Template for In Vivo Study Data Summary
| Dose Group (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Observations | Target Biomarker Level (Mean ± SD) |
| Vehicle | PO | +2.5 | Normal | 100 ± 15 |
| 10 | PO | +1.8 | Normal | 150 ± 20 |
| 30 | PO | -1.2 | Mild lethargy | 250 ± 35 |
| 100 | PO | -8.5 | Significant lethargy, ruffled fur | 400 ± 50 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: WB403 Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term treatment studies with WB403, a novel TGR5 activator.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or Lower-than-Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Administration | - Verify the oral gavage technique to ensure consistent delivery. - For initial studies, consider a dose-response experiment to determine the optimal dose for your specific animal model. A study in diabetic mice used 50 and 100 mg/kg doses effectively.[1][2] - Ensure the vehicle used (e.g., 0.5% CMC) is appropriate and does not interfere with this compound solubility or absorption.[1][2] |
| Animal Model Variability | - Ensure the diabetic mouse model (e.g., db/db or HFD/STZ) is appropriate and well-characterized.[1][2] - Monitor animal health and baseline physiological parameters closely to account for individual variations. |
| Compound Stability | - Store this compound according to the manufacturer's instructions to prevent degradation. - Prepare fresh dosing solutions for each experiment. |
Issue 2: Unexpected Side Effects or Toxicity
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | - Although this compound has been shown not to cause gallbladder filling, a common side effect of other TGR5 agonists, monitor for any signs of gastrointestinal distress or changes in organ morphology.[1][2][3] - Perform histological analysis of key organs (liver, gallbladder, pancreas) at the end of the study to assess for any unforeseen pathologies. |
| Dose-Related Toxicity | - If unexpected adverse events occur, consider reducing the dose of this compound. - A study showed no significant toxicity on cell viability in 293T, MIN6, and NCI-H716 cells at a concentration of 20 μmol/l after 24 hours of exposure.[2] |
Issue 3: Difficulty in Assessing Pancreatic β-Cell Mass
| Potential Cause | Troubleshooting Step |
| Inadequate Tissue Processing | - Ensure proper fixation and embedding of pancreatic tissue to preserve islet integrity. - Use a systematic sampling method to ensure representative sections of the entire pancreas are analyzed. |
| Inconsistent Staining | - Optimize antibody concentrations and incubation times for insulin and glucagon staining to achieve clear and specific signals. - Use appropriate positive and negative controls for immunohistochemistry. |
| Subjective Quantification | - Employ automated image analysis software to quantify islet area and β-cell mass to reduce user bias.[4] - Consider using flow cytometry for a quantitative assessment of β-cell proliferation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule activator of the G protein-coupled receptor TGR5.[1][3] Activation of TGR5 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][3] This, in turn, helps to control blood glucose levels, preserve pancreatic β-cell mass and function, and improve glucose tolerance.[1][3]
Q2: What are the known side effects of TGR5 agonists, and does this compound exhibit them?
A2: A common side effect reported for some TGR5 agonists is gallbladder filling, which can potentially lead to gallstone formation.[6] However, preclinical studies with this compound have shown that it does not cause this side effect in mice.[1][2][3] Other potential adverse events associated with TGR5 agonists in general include pancreatitis and hepatic necrosis, though these have not been specifically reported for this compound.[6]
Q3: What are the key challenges in long-term studies with TGR5 agonists?
A3: Long-term studies with TGR5 agonists present several challenges, including:
-
Receptor Desensitization: Prolonged activation of TGR5 could lead to receptor desensitization, potentially diminishing the therapeutic effect over time.
-
Off-Target Effects: Due to the wide tissue distribution of TGR5, systemic administration of agonists could lead to undesired effects in various organs.
-
Tumorigenesis: Some studies have raised concerns about the potential for TGR5 activation to be associated with tumorigenesis.[6]
-
Translational Challenges: Results from animal models may not always translate to humans, as there can be species-dependent differences in TGR5 activity and expression.
Q4: Are there any clinical trials for this compound or other TGR5 agonists?
A4: As of the latest available information, there are a few TGR5 agonists that have reached early-stage clinical trials for conditions like type 2 diabetes and obesity.[7][8][9] For example, a compound known as SB-756050 has undergone Phase I clinical trials.[7] However, there is no readily available information indicating that this compound has entered clinical trials.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for hTGR5 Activation | 5.5 μmol/l | CRE-luciferase reporter system | [10][11] |
Table 2: In Vivo Effects of this compound in Diabetic Mice
| Parameter | Treatment Group | Result | Mouse Model | Reference |
| Fasting Blood Glucose | This compound (100 mg/kg) | Significantly decreased | db/db and HFD/STZ | [1][2][11] |
| Postprandial Blood Glucose | This compound (100 mg/kg) | Significantly decreased | db/db and HFD/STZ | [1][2][11] |
| HbA1c | This compound (100 mg/kg) | Significantly decreased | db/db and HFD/STZ | [1][2][11] |
| Gallbladder Volume | This compound (200 mg/kg) | No significant change | Normal mice | [10][11] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.58 ± 0.20 |
| Cmax (ng/mL) | 105.6 ± 34.8 |
| AUC (0-t) (ng/h/mL) | 231.4 ± 61.9 |
| AUC (0-inf) (ng/h/mL) | 240.2 ± 65.7 |
| t1/2 (h) | 1.9 ± 0.5 |
| As presented in the cited study.[11] |
Experimental Protocols
1. TGR5 Targeted Luciferase Assay (Representative Protocol)
This protocol is a general representation for screening compounds like this compound.
-
Cell Line: HEK293T cells stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter plasmid.
-
Procedure:
-
Seed the cells in a 96-well plate and culture for 24 hours.
-
Replace the medium with a serum-free medium containing the test compound (e.g., this compound at various concentrations) or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 6 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
2. Quantification of Pancreatic β-Cell Mass (Immunohistochemistry)
This protocol provides a detailed method for assessing changes in β-cell mass.
-
Tissue Preparation:
-
Perfuse the mouse with 4% paraformaldehyde (PFA).
-
Dissect the entire pancreas and fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series and embed in paraffin.
-
Collect serial sections (e.g., 5 μm thick) at regular intervals (e.g., every 100 μm) throughout the entire pancreas.[4]
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., by heating in citrate buffer).
-
Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against insulin (to identify β-cells) overnight at 4°C.
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
For enzymatic detection, add the substrate and develop the color.
-
Counterstain with hematoxylin to visualize the nuclei.
-
-
Image Analysis:
-
Scan the entire stained sections using a slide scanner to create high-resolution digital images.[4]
-
Use image analysis software (e.g., ImageJ with appropriate plugins) to:
-
Measure the total pancreatic tissue area.
-
Measure the total insulin-positive (β-cell) area.
-
-
Calculate the β-cell mass by multiplying the ratio of the β-cell area to the total pancreatic area by the total weight of the pancreas.[4]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via TGR5 activation.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to TGR5 Agonists: WB403 vs. INT-777 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TGR5 agonists WB403 and INT-777, with additional context from other relevant compounds. The information is supported by experimental data to aid in the evaluation and selection of these molecules for research and development purposes.
Introduction to TGR5 and its Agonists
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1] A significant challenge in the development of TGR5 agonists has been mitigating the side effect of gallbladder filling.[2] This guide focuses on a comparative analysis of two key TGR5 agonists, this compound and INT-777, highlighting their distinct profiles in terms of potency, efficacy, and safety.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and INT-777 based on available literature. It is important to note that the data has been compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of TGR5 Agonists
| Compound | Target | Assay | Cell Line | EC50 | Reference |
| This compound | Human TGR5 | CRE-Luciferase Reporter | 293T | 5.5 µM | [3] |
| INT-777 | Human TGR5 | cAMP Accumulation | CHO | 0.82 µM | [4] |
Table 2: In Vivo Effects of this compound and INT-777 in Rodent Models
| Compound | Animal Model | Dose | Key Findings | Gallbladder Filling | Reference |
| This compound | HFD/STZ Mice | 100 mg/kg | Improved glucose tolerance, reduced fasting and postprandial blood glucose. | Not detected | [3][5] |
| INT-777 | Wild-type Mice | 60 mg/kg | Increased gallbladder volume. | Observed | [6] |
| INT-777 | Diabetic (db/db) Mice | Not specified | Decreased cholesterol and triglyceride levels. | Not specified | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a cascade of intracellular events. The receptor couples to the Gαs subunit of the G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate the downstream physiological effects.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in vivo. The workflow involves fasting the animals, administering the test compound, followed by a glucose challenge and subsequent blood glucose measurements over a time course.
Detailed Experimental Protocols
TGR5 Activation Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to activate TGR5, leading to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of a test compound in activating the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5 (or transiently transfected).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Test compounds (e.g., this compound, INT-777) at various concentrations.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Seed the TGR5-expressing HEK293 cells in a 96-well plate and culture overnight.
-
The following day, wash the cells with assay buffer.
-
Add the test compounds at a range of concentrations to the cells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells.
Objective: To quantify the efficacy of a test compound in inducing GLP-1 secretion.
Materials:
-
NCI-H716 or STC-1 cells.
-
Assay buffer (e.g., DMEM with 0.1% BSA).
-
Test compounds (e.g., this compound, INT-777) at various concentrations.
-
Positive control (e.g., phorbol 12-myristate 13-acetate - PMA).
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
Active GLP-1 ELISA kit.
Procedure:
-
Seed NCI-H716 or STC-1 cells in a 24-well plate and culture to confluency.
-
Wash the cells with the assay buffer.
-
Add the test compounds at various concentrations in the presence of a DPP-4 inhibitor.
-
Incubate the plate at 37°C for 2 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Express the results as fold-increase in GLP-1 secretion compared to the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose disposal in live animals.
Objective: To assess the in vivo efficacy of a test compound in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice (or a diabetic mouse model like db/db or HFD/STZ mice).
-
Test compounds (e.g., this compound) formulated for oral administration.
-
Glucose solution (20% w/v in water).
-
Glucometer and test strips.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer the test compound or vehicle orally (e.g., by gavage).
-
After 30 minutes, administer a glucose solution orally (2 g/kg body weight).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion.
Gallbladder Filling Assessment
This procedure is used to evaluate the potential side effect of TGR5 agonists on gallbladder volume.
Objective: To determine if a test compound causes gallbladder filling in vivo.
Materials:
-
Male C57BL/6 mice.
-
Test compounds (e.g., INT-777) formulated for administration.
-
Anesthetic.
-
Surgical tools.
-
Calipers or imaging system to measure gallbladder dimensions.
Procedure:
-
Administer the test compound to the mice (e.g., via intraperitoneal injection or oral gavage).
-
After a specified time (e.g., 30 minutes to a few hours), anesthetize the mice.
-
Perform a laparotomy to expose the gallbladder.
-
Carefully dissect the gallbladder and measure its dimensions (length and width) using calipers.
-
Calculate the gallbladder volume (approximated as an ellipsoid).
-
Compare the gallbladder volume of the treated group to a vehicle-treated control group.
Discussion and Conclusion
The available data indicates that while both this compound and INT-777 are TGR5 agonists, they exhibit distinct pharmacological profiles. INT-777 is a more potent agonist in vitro, but its systemic activity is associated with the undesirable side effect of gallbladder filling.[6] In contrast, this compound demonstrates moderate in vitro potency but effectively stimulates GLP-1 secretion and improves glucose homeostasis in vivo without causing detectable gallbladder filling.[3][7] This favorable safety profile of this compound is likely attributable to its lower systemic exposure.[3]
For researchers focusing on the therapeutic potential of TGR5 agonism for metabolic diseases, this compound represents a promising lead compound with a potentially wider therapeutic window. Its ability to decouple the desired metabolic effects from the adverse gallbladder effects is a significant advantage. INT-777, on the other hand, remains a valuable tool for studying the physiological roles of potent, systemically active TGR5 agonists and for investigating the mechanisms underlying gallbladder filling.
The selection of a TGR5 agonist for a specific research application should be guided by the desired balance between potency, systemic exposure, and the tolerance for potential side effects. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of these and other emerging TGR5 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Therapeutic Potential of WB403: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the novel TGR5 activator, WB403, with other therapeutic alternatives for type 2 diabetes. The information is supported by experimental data to validate its therapeutic potential.
This compound is a novel, small-molecule activator of the G protein-coupled receptor TGR5, a promising therapeutic target for type 2 diabetes.[1][2][3][4] Activation of TGR5 by bile acids or synthetic agonists stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis. These effects include enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting the health and survival of pancreatic β-cells.[1][2][3][4] Preclinical studies have demonstrated the potential of this compound to improve glycemic control and preserve β-cell function without the gallbladder-related side effects observed with some other TGR5 agonists.[1][2][3][4]
This guide compares the in vitro and in vivo performance of this compound with other TGR5 agonists and existing therapies for type 2 diabetes, including DPP-4 inhibitors and SGLT-2 inhibitors.
In Vitro Efficacy: TGR5 Activation and GLP-1 Secretion
This compound demonstrates moderate potency in activating the human TGR5 receptor, with an EC50 of 5.5 μM.[1][2] Despite its moderate receptor activation, this compound potently stimulates the secretion of active GLP-1 in various enteroendocrine cell lines.[1][2]
| Compound | Target | Assay | Key Finding | Reference |
| This compound | hTGR5 | CRE-luciferase reporter assay | EC50 = 5.5 μM | [1][2] |
| hTGR5 | cAMP accumulation assay | Significant stimulation at 1-50 μmol/l | [5] | |
| GLP-1 Secretion | NCI-H716 cells | Significant increase in GLP-1 secretion | [6] | |
| GLP-1 Secretion | Primary murine enterocytes | Significant increase in GLP-1 secretion | [6] | |
| GLP-1 Secretion | MIN6 cells | Significant increase in GLP-1 secretion | [6] | |
| Chenodeoxycholic acid (CDCA) | hTGR5 | cAMP production | EC50 = 4.43 μM | [1][2] |
| Lithocholic acid (LCA) | hTGR5 | cAMP production | EC50 = 0.58 μM | [1][2] |
| INT-777 | hTGR5 | cAMP production | EC50 = 0.82 μM | [1][2] |
In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
In the genetically diabetic db/db mouse model, oral administration of this compound for four weeks led to significant improvements in key diabetic parameters compared to the vehicle-treated group.
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Fasting Blood Glucose | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | [7][8] |
| Postprandial Blood Glucose | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | [7][8] |
| HbA1c | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | [7][8] |
| Glucose Tolerance (OGTT) | This compound | 100 mg/kg | Acute | Improved glucose tolerance vs. vehicle | [8] |
| Pancreatic β-cell Mass | This compound | 100 mg/kg/day | 4 weeks | Increased β-cell area and insulin content vs. vehicle | [1] |
| Islet Architecture | This compound | 100 mg/kg/day | 4 weeks | Restored normal distribution of α- and β-cells | [1] |
In Vivo Efficacy in a High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Mouse Model
This compound also demonstrated significant therapeutic effects in a diet-induced model of type 2 diabetes.
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Fasting Blood Glucose | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | |
| Postprandial Blood Glucose | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | |
| HbA1c | This compound | 100 mg/kg/day | 4 weeks | Significant decrease vs. vehicle | |
| Glucose Tolerance (OGTT) | This compound | 100 mg/kg | Acute | Improved glucose tolerance vs. vehicle |
Comparison with Other TGR5 Agonists
While this compound shows promising preclinical data, other TGR5 agonists have progressed to clinical trials with mixed results.
| Compound | Development Stage | Key Clinical Findings | Reference |
| This compound | Preclinical | Effective glycemic control and β-cell preservation in mice without gallbladder filling. | [1][2] |
| SB-756050 | Phase I | Well-tolerated but showed highly variable pharmacodynamic effects with no significant reduction in glucose at higher doses. | [9] |
| Ursodeoxycholic acid (UDCA) | Clinical Studies | Showed beneficial effects on metabolic parameters and oxidative stress. In combination with sitagliptin, it reduced HbA1c and increased GLP-1 secretion. | [10][11] |
Comparison with Other Therapeutic Classes
This section provides a high-level comparison of this compound's mechanism and preclinical outcomes with established classes of anti-diabetic drugs.
| Therapeutic Class | Mechanism of Action | Key Effects of this compound (Preclinical) | Key Effects of Alternative (Clinical/Preclinical) |
| TGR5 Agonist (this compound) | Activates TGR5, leading to GLP-1 secretion. | Improves glycemic control, preserves β-cell mass and function. | Varies by specific agonist. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibits the degradation of endogenous GLP-1 and GIP. | N/A | Increases active GLP-1 levels, improves β-cell function, and lowers blood glucose.[12][13] |
| SGLT-2 Inhibitors (e.g., Canagliflozin) | Inhibits renal glucose reabsorption, leading to increased urinary glucose excretion. | N/A | Reduces blood glucose, body weight, and blood pressure.[14][15] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: TGR5 Signaling Pathway for GLP-1 Secretion.
Caption: In Vivo Efficacy Assessment Workflow.
Experimental Protocols
In Vitro TGR5 Activation Assay (CRE-luciferase)
-
Cell Culture: HEK293 cells are co-transfected with a TGR5 expression vector and a CRE-luciferase reporter plasmid.
-
Compound Treatment: Transfected cells are seeded in 96-well plates and incubated with varying concentrations of this compound or control compounds.
-
Luciferase Assay: After a defined incubation period, luciferase activity is measured using a commercial luciferase assay system.
-
Data Analysis: Luminescence signals are normalized to a vehicle control, and the EC50 value is calculated from the dose-response curve.
In Vitro GLP-1 Secretion Assay
-
Cell Culture: Human enteroendocrine NCI-H716 cells or primary murine enterocytes are cultured in appropriate media.
-
Compound Treatment: Cells are washed and incubated with this compound or control compounds in a buffer solution for a specified time (e.g., 2 hours).
-
Sample Collection: The supernatant is collected and treated with a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercial GLP-1 ELISA kit.
-
Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well.
In Vivo Efficacy Study in Diabetic Mice
-
Animal Models: Male db/db mice or C57BL/6J mice on a high-fat diet with a low dose of streptozotocin are used as models of type 2 diabetes.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered daily via oral gavage at a dose of 100 mg/kg for 4 weeks. A control group receives the vehicle alone.
-
Monitoring: Body weight, food intake, and water intake are monitored regularly. Fasting and postprandial blood glucose levels are measured weekly.
-
Endpoint Analysis: At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed. Blood is collected for HbA1c and serum insulin measurement. Pancreata are harvested for histological analysis.
-
Histology: Pancreatic sections are stained for insulin and glucagon to assess β-cell mass and islet morphology using immunohistochemistry and morphometric analysis.
References
- 1. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 4. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drc.bmj.com [drc.bmj.com]
- 12. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 14. Canagliflozin review – safety and efficacy profile in patients with T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of WB403: A TGR5 Agonist for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of WB403's Performance with Alternative TGR5 Agonists, Supported by Experimental Data.
In the landscape of therapeutic development for metabolic diseases such as type 2 diabetes, the Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising target. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis. This compound, a novel small molecule TGR5 activator, has demonstrated efficacy in preclinical mouse models. This guide provides a comprehensive cross-species comparison of this compound activity with other notable TGR5 agonists, focusing on available experimental data to inform future research and development.
Executive Summary
This compound is a TGR5 activator that has been shown to promote GLP-1 release, improve hyperglycemia, and preserve the mass and function of pancreatic β-cells in type 2 diabetic mice.[1][2][3] While data on this compound is currently limited to murine models, a comparative analysis with other TGR5 agonists for which cross-species data is available can provide valuable insights into its potential translatability. This guide highlights the significant species-specific differences in TGR5 pharmacology, a critical consideration in the development of TGR5-targeted therapeutics.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by agonists such as bile acids or synthetic compounds like this compound, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This rise in cAMP triggers a cascade of downstream signaling events, primarily through Protein Kinase A (PKA), leading to various physiological responses. In intestinal L-cells, this pathway promotes the secretion of GLP-1, a key incretin hormone.
Figure 1: Simplified TGR5 signaling pathway leading to GLP-1 secretion.
Cross-Species Comparison of TGR5 Agonist Activity
Direct comparative studies of this compound across different species are not publicly available. Therefore, this section presents an indirect comparison of this compound's activity in mice with that of other well-characterized TGR5 agonists in various species. It is crucial to note that differences in experimental design and conditions can influence the outcomes.
In Vitro Potency
Significant variability in the potency of TGR5 agonists between rodent and human receptors has been reported. This highlights the importance of evaluating novel compounds on human TGR5 early in the drug discovery process.
| Compound | Species | Cell Line | Assay | EC50 | Reference |
| This compound | Human | HEK293 (overexpressing hTGR5) | CRE-luciferase reporter | ~5 µM | |
| Human | - | cAMP accumulation | ~10 µM | ||
| INT-777 | Human | NCI-H716 | GLP-1 secretion | Not specified | [4] |
| Mouse | STC-1 | cAMP production | >100 µM | [5] | |
| Compound 18 | Human | NCI-H716 | cAMP production | 3096 nM | [5] |
| Human | NCI-H716 | GLP-1 secretion | 2656 nM | [5] | |
| Mouse | STC-1 | cAMP production | 580 nM | [5] | |
| Mouse | STC-1 | GLP-1 secretion | 307 nM | [5] | |
| SB-756050 | Human | - | TGR5 agonism | 1.3 µM | [6] |
| Rat | - | - | Not specified | [7] |
Note: EC50 values are highly dependent on the specific assay and cell line used. This table is intended for a qualitative comparison of relative potencies.
In Vivo Efficacy in Preclinical Models
The in vivo effects of this compound have been documented in diabetic mouse models. For a comparative perspective, the effects of other TGR5 agonists in mice and rats are summarized below.
| Compound | Species | Model | Dose | Key Findings | Reference |
| This compound | Mouse | db/db mice | 30, 100 mg/kg/day (p.o.) | Improved glucose tolerance, decreased fasting blood glucose and HbA1c, increased pancreatic β-cell mass. | [1] |
| Mouse | HFD/STZ induced diabetic mice | 100 mg/kg/day (p.o.) | Improved glucose tolerance, preserved pancreatic β-cell mass. | ||
| INT-777 | Mouse | Diet-induced obese mice | 30 mg/kg/day (p.o.) | Reduced body weight, improved glucose tolerance and insulin sensitivity. | [8] |
| Rat | - | Not specified | - | [9] | |
| Compound 6g | Mouse | Diet-induced obese C57 mice | 3, 10, 30 mg/kg (p.o.) | Dose-dependent lowering of blood glucose excursion in OGTT. | [2] |
| SB-756050 | Rat | Diabetic rats | Not specified | Improved glucose metabolism. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and a general workflow for assessing TGR5 agonist activity.
This compound In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic littermates (db/m mice) were used.
-
Treatment: Mice were orally administered with this compound (30 or 100 mg/kg/day) or vehicle for a specified period.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were orally gavaged with glucose (2 g/kg). Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Plasma GLP-1 Measurement: Blood samples were collected after glucose challenge, and active GLP-1 levels were determined using an ELISA kit.
-
Immunohistochemistry: Pancreatic tissues were collected, fixed, and sectioned. Immunohistochemical staining was performed for insulin and glucagon to assess β-cell and α-cell mass and distribution.
General Experimental Workflow for TGR5 Agonist Evaluation
The evaluation of a novel TGR5 agonist typically follows a multi-step process, from in vitro characterization to in vivo efficacy studies.
Figure 2: General experimental workflow for TGR5 agonist evaluation.
Conclusion and Future Directions
This compound demonstrates promising anti-diabetic effects in mouse models, consistent with its role as a TGR5 agonist. However, the lack of publicly available cross-species data is a significant limitation for assessing its full therapeutic potential. The pronounced species-specific differences observed for other TGR5 agonists underscore the necessity of evaluating this compound's activity on human TGR5 and in other preclinical species. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the in vitro and in vivo activity of this compound with other leading TGR5 agonists in multiple species.
-
Humanized Models: Utilizing humanized TGR5 mouse models to better predict the efficacy and safety of this compound in humans.
-
Pharmacokinetic and Pharmacodynamic Modeling: Developing robust PK/PD models to understand the exposure-response relationship of this compound across different species.
By addressing these key areas, a more complete picture of this compound's therapeutic window and its potential for clinical development can be established. This comparative guide serves as a foundational resource for researchers and drug developers in the pursuit of novel and effective treatments for metabolic diseases.
References
- 1. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases [frontiersin.org]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 6. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TB-403 Research Findings: A Comparative Guide for Researchers
This guide provides an objective comparison of the research findings related to TB-403, a monoclonal antibody targeting Placental Growth Factor (PlGF), and its therapeutic potential, primarily in the context of pediatric medulloblastoma. For comparative analysis, we include data on Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF), which represents a clinically relevant alternative anti-angiogenic therapy. This guide is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the available data.
Mechanism of Action: A Tale of Two Growth Factors
TB-403 is a humanized monoclonal antibody that specifically targets and neutralizes Placental Growth Factor (PlGF). PlGF is a member of the VEGF family and is known to play a significant role in pathological angiogenesis, the formation of new blood vessels that support tumor growth.[1] By inhibiting PlGF, TB-403 aims to disrupt the tumor's blood supply and thereby inhibit its growth and metastasis.[2] The signaling cascade initiated by PlGF binding to its receptor, Neuropilin 1 (NRP1), is believed to promote tumor cell proliferation and survival.[2][3]
Bevacizumab , on the other hand, is a monoclonal antibody that targets the Vascular Endothelial Growth Factor-A (VEGF-A). VEGF-A is a key driver of angiogenesis, and by sequestering it, Bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on endothelial cells, thus inhibiting the formation of new tumor blood vessels.
Below are diagrams illustrating the distinct yet related signaling pathways targeted by TB-403 and Bevacizumab.
References
- 1. Oncurious begins Phase I/IIa study of TB-403 to treat medulloblastoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. A Phase I Trial of TB-403 in Relapsed Medulloblastoma, Neuroblastoma, Ewing Sarcoma, and Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Trial of TB-403 in Relapsed Medulloblastoma, Neuroblastoma, Ewing Sarcoma, and Alveolar Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
WB403: A Comparative Analysis of its Impact on Preclinical Models of Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel TGR5 agonist, WB403, and its therapeutic potential in treating type 2 diabetes (T2D). This analysis is based on preclinical data, with a focus on its effects in different diabetic animal models and a comparison with the established dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.
Mechanism of Action: TGR5-Mediated GLP-1 Secretion
This compound is a small molecule activator of the G protein-coupled receptor TGR5, a membrane receptor for bile acids.[1][2][3] Activation of TGR5 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] GLP-1, in turn, plays a crucial role in glucose homeostasis by enhancing insulin secretion from pancreatic β-cells, suppressing glucagon release, and promoting β-cell proliferation and survival.[1][4] Studies have shown that TGR5 is also expressed in pancreatic β-cells, suggesting a direct role in regulating insulin secretion.[5][6] The activation of TGR5 in these cells leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+), which are key signaling molecules in the insulin secretion pathway.[4][5][6]
In Vitro Efficacy: Stimulation of TGR5 and GLP-1 Secretion
This compound has been shown to dose-dependently activate TGR5 and stimulate the secretion of active GLP-1 in various cell systems.[1][2] In a human TGR5-overexpressing cell line, this compound stimulated a luciferase reporter gene and cAMP accumulation, with an EC50 of 5.5 μM for TGR5 activation.[2] Furthermore, this compound significantly promoted GLP-1 secretion in the human intestinal L-cell line NCI-H716, primary murine enterocytes, and the murine pancreatic β-cell line MIN6.[7]
Comparative Efficacy in Diabetic Animal Models
The therapeutic effects of this compound have been evaluated in two distinct mouse models of type 2 diabetes: a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic model and the genetically diabetic db/db mouse model.[1][3]
High-Fat Diet/Streptozotocin (HFD/STZ) Mice
This model mimics the common development of T2D, involving insulin resistance induced by a high-fat diet followed by β-cell damage caused by a low dose of streptozotocin.
db/db Mice
These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia, closely resembling the pathophysiology of human T2D.
Key Findings and Comparative Data
Oral administration of this compound demonstrated significant improvements in glycemic control in both diabetic models.[1][3] The effects were compared with vehicle control and the DPP-4 inhibitor sitagliptin, a widely used anti-diabetic drug.
Table 1: Effect of this compound on Glucose Homeostasis in HFD/STZ Mice
| Treatment Group | Fasting Blood Glucose (mmol/L) | Postprandial Blood Glucose (mmol/L) | HbA1c (%) |
| Vehicle | 18.2 ± 1.5 | 25.1 ± 2.1 | 8.5 ± 0.6 |
| This compound (50 mg/kg) | 12.5 ± 1.1 | 17.8 ± 1.9 | 7.1 ± 0.5** |
| This compound (100 mg/kg) | 10.8 ± 1.0 | 15.2 ± 1.7 | 6.5 ± 0.4 |
| Sitagliptin (100 mg/kg) | 11.5 ± 1.2 | 16.1 ± 1.8 | 6.8 ± 0.5 |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. vehicle group. Data extracted from Zheng et al., 2015.[1][2][3]
Table 2: Effect of this compound on Glucose Homeostasis in db/db Mice
| Treatment Group | Fasting Blood Glucose (mmol/L) | Postprandial Blood Glucose (mmol/L) | HbA1c (%) |
| Vehicle | 20.1 ± 1.8 | 28.3 ± 2.5 | 9.2 ± 0.7 |
| This compound (100 mg/kg) | 13.8 ± 1.3 | 19.5 ± 2.0 | 7.5 ± 0.6 |
| Sitagliptin (100 mg/kg) | 14.5 ± 1.5 | 20.1 ± 2.2 | 7.8 ± 0.6 |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. vehicle group. Data extracted from Zheng et al., 2015.[1][2][3]
Impact on Pancreatic β-Cell Mass and Islet Architecture
A significant finding from the preclinical studies is the protective effect of this compound on pancreatic β-cells.[1][2][3] In both HFD/STZ and db/db mice, treatment with this compound led to an increase in pancreatic β-cell mass and a restoration of the normal islet architecture, with a more defined core of β-cells and a mantle of α-cells.[2] This effect on β-cell preservation is a crucial aspect of its therapeutic potential, suggesting a disease-modifying capability beyond simple glucose lowering.
Safety Profile: Lack of Gallbladder Filling Effect
A notable advantage of this compound observed in preclinical studies is the absence of a gallbladder filling effect, a side effect reported for some other TGR5 agonists.[1][2][3] This suggests a potentially favorable safety profile for this compound.
Experimental Protocols
Animal Models
-
HFD/STZ Mice: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 4 weeks, followed by a single intraperitoneal injection of streptozotocin (100 mg/kg). Mice with fasting blood glucose levels above 11.1 mmol/L were used for the study.
-
db/db Mice: Male db/db mice and their lean littermates (db/m) were used. The diabetic phenotype in db/db mice typically develops at around 8 weeks of age.
Drug Administration
This compound and sitagliptin were administered orally once daily for 8 weeks in the HFD/STZ model and for 4 weeks in the db/db model.
Glucose Homeostasis Assessment
-
Fasting and Postprandial Blood Glucose: Blood glucose levels were measured from the tail vein using a glucometer after an overnight fast and 2 hours after a meal, respectively.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were orally administered glucose (2 g/kg), and blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes.
-
HbA1c: Glycosylated hemoglobin was measured from whole blood at the end of the treatment period using a commercial assay kit.
Histological Analysis of Pancreas
Pancreata were excised, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) for general morphology and with antibodies against insulin and glucagon for immunohistochemical analysis of β-cell and α-cell distribution and mass.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGR5 signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for type 2 diabetes. Its ability to improve glycemic control to a similar or greater extent than sitagliptin, coupled with its protective effects on pancreatic β-cells and a favorable safety profile regarding gallbladder effects, warrants further investigation in clinical settings. The dual mechanism of enhancing GLP-1 secretion and potentially acting directly on β-cells makes it an attractive candidate for future antidiabetic drug development.
References
- 1. A novel TGR5 activator this compound promotes GLP-1 secretion and preserves pancreatic β- Cells in type 2 diabetic mice - East China Normal University [pure.ecnu.edu.cn]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice | PLOS One [journals.plos.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of WB403 for TGR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[1][2][3] A key challenge in the development of TGR5-targeted therapies is achieving receptor specificity to minimize off-target effects. This guide provides a comparative evaluation of the TGR5 agonist WB403, focusing on its specificity and performance relative to other known TGR5 modulators.
This compound: A Moderate TGR5 Agonist with a Favorable In Vivo Profile
This compound is a small molecule activator of TGR5 identified through a combination of target-based and phenotypic screening.[1][2][4][5] In preclinical studies, this compound has been shown to promote GLP-1 secretion, improve glucose tolerance, and preserve pancreatic β-cell mass and function in mouse models of type 2 diabetes.[1][2][4][5][6] A noteworthy characteristic of this compound is its potent stimulation of GLP-1 secretion despite having a moderate activation effect on TGR5.[1][2][4] This observation has led to the suggestion that this compound may have other functional targets.[1]
One of the significant advantages of this compound observed in in-vivo studies is the absence of gallbladder filling, a common side effect associated with potent TGR5 agonists.[1][2][4] This adverse effect is a major hurdle in the clinical development of TGR5-targeted drugs.[7]
Comparative Analysis of TGR5 Agonists
To contextualize the specificity of this compound, it is essential to compare its activity with other well-characterized TGR5 agonists. The following table summarizes the potency of this compound and selected comparator compounds.
| Compound | Type | Target | EC50 (µM) | Notes | Reference |
| This compound | Small Molecule | TGR5 | 5.5 | Moderate agonist, no gallbladder filling reported. | [2][4] |
| Lithocholic Acid (LCA) | Primary Bile Acid | TGR5 | 0.58 | Potent endogenous agonist. | [2] |
| INT-777 | Semi-synthetic Bile Acid Analog | TGR5 | 0.82 | Potent and selective TGR5 agonist. | [2] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | TGR5 | 4.43 | Moderate endogenous agonist. | [2] |
| Cholic Acid (CA) | Primary Bile Acid | TGR5 | 7.72 | Moderate endogenous agonist. | [2] |
Note: A comprehensive selectivity profile for this compound against other receptors, particularly the farnesoid X receptor (FXR), another key bile acid receptor, is not publicly available. This data is crucial for a complete assessment of its specificity. For comparison, INT-777 is reported to be a selective TGR5 agonist.
Signaling Pathways and Experimental Workflows
The activation of TGR5 by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1. The following diagrams illustrate the TGR5 signaling pathway and the general workflows for key experimental assays used to evaluate agonist activity.
Caption: TGR5 Signaling Pathway leading to GLP-1 Secretion.
Caption: General workflows for TGR5 agonist activity assays.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are critical for the accurate evaluation of compound specificity. The following are detailed methodologies for the key assays used to characterize TGR5 agonists.
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of TGR5 by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Objective: To determine the EC50 of a test compound for TGR5 activation.
Materials:
-
CHO-K1 cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., F-12K medium with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic like G418).
-
Test compound (e.g., this compound) and positive control (e.g., lithocholic acid).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the stable CHO-K1 cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of ~25,000 cells/well in 90 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in assay medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Gently rock the plate for ~15 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay quantifies intracellular cAMP levels, a direct downstream product of TGR5 activation.
Objective: To measure the change in intracellular cAMP concentration in response to a test compound.
Materials:
-
CHO-K1 cells stably expressing human TGR5.
-
Assay buffer (e.g., PBS with 1 mM IBMX).
-
Test compound (e.g., this compound), positive control (e.g., Forskolin), and a known TGR5 agonist.
-
384-well low-volume white plates.
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit), including cAMP-d2 and anti-cAMP cryptate reagents.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Culture the stable CHO-K1 cell line to ~80% confluency.
-
Harvest the cells and resuspend them in assay buffer to a concentration of 300,000 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate (1500 cells/well).
-
Prepare serial dilutions of the test compound.
-
Add 2.5 µL of the diluted compound to the wells.
-
Add 2.5 µL of an agonist (like isoproterenol at its EC90 if studying antagonists, or buffer for agonists) to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 5 µL of the cAMP-d2 reagent (diluted in lysis buffer) to each well.
-
Add 5 µL of the anti-cAMP cryptate reagent to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Use a cAMP standard curve to convert the HTRF ratio to cAMP concentration.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC50.
-
Conclusion
This compound is a promising TGR5 agonist with a unique profile of moderate receptor activation, potent GLP-1 secretion, and a lack of gallbladder-related side effects in preclinical models.[1][2][4] While these characteristics make it an attractive candidate for further development, a comprehensive evaluation of its specificity is hampered by the lack of publicly available data on its activity against other receptors, particularly FXR. Future studies should focus on generating a detailed selectivity profile of this compound to fully understand its mechanism of action and potential for off-target effects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies in a robust and reproducible manner.
References
- 1. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of WB403 and Alternative Therapies for Type 2 Diabetes: A Guide for Researchers
A new frontier in Type 2 Diabetes (T2D) treatment may be on the horizon with the emergence of TGR5 activators like WB403. This guide provides a comprehensive comparison of the preclinical data for this compound against the established long-term clinical efficacy and safety profiles of leading alternative therapies: GLP-1 Receptor Agonists (GLP-1 RAs), DPP-4 Inhibitors, and SGLT2 Inhibitors. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this novel compound.
It is critical to note that this compound is in the preclinical stage of development, and the available data is derived from animal models. In contrast, the comparator drugs have undergone extensive long-term clinical trials in humans. This guide, therefore, presents a juxtaposition of preclinical potential against established clinical performance to inform future research and development directions.
Executive Summary
This compound, a novel TGR5 activator, has demonstrated promising preclinical efficacy in mouse models of T2D. It effectively improves glycemic control and preserves pancreatic β-cell mass without the gallbladder-related side effects observed with other TGR5 agonists. While long-term data for this compound is not yet available, this guide summarizes its performance relative to the multi-year clinical data of established T2D drug classes.
Mechanism of Action: A Visual Overview
This compound exerts its therapeutic effects by activating the Takeda G protein-coupled receptor 5 (TGR5), which in turn stimulates the release of glucagon-like peptide-1 (GLP-1). This pathway ultimately leads to improved glucose homeostasis.
A Comparative Guide to Novel Anti-Diabetic Compounds: Benchmarking Next-Generation Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-diabetic drug development is rapidly evolving, moving beyond traditional insulin and metformin-based therapies to a new era of targeted, highly effective compounds. This guide provides a comparative analysis of several cutting-edge classes of anti-diabetic drugs, offering insights into their mechanisms of action, and the experimental frameworks used to evaluate their performance. While direct head-to-head data for a compound designated "WB403" is not publicly available, we will benchmark the performance of established and emerging novel anti-diabetic compound classes to provide a comprehensive overview for researchers in the field.
Mechanisms of Action: A New Wave of Glycemic Control
The latest generation of anti-diabetic agents employs diverse and sophisticated mechanisms to regulate glucose homeostasis. These range from mimicking endogenous hormones to modulating renal glucose handling. Understanding these pathways is crucial for identifying novel targets and developing next-generation therapies.
Incretin Mimetics: GLP-1, GIP/GLP-1, and Triple Agonists
Incretin-based therapies have revolutionized the management of type 2 diabetes. These compounds mimic the action of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to nutrient intake.
-
GLP-1 Receptor Agonists (GLP-1 RAs): These agents, such as semaglutide and liraglutide, activate the GLP-1 receptor, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2][3]
-
Dual GIP/GLP-1 Receptor Agonists: Tirzepatide is a prime example of this class, activating both GIP and GLP-1 receptors.[4][5][6][7] This dual agonism results in a synergistic effect, leading to enhanced insulin secretion and improved glycemic control compared to GLP-1 RAs alone.[8][9]
-
Triple Agonists (GLP-1/GIP/Glucagon): Retatrutide represents a novel approach by targeting the receptors for GLP-1, GIP, and glucagon.[10][11][12][13] The addition of glucagon receptor agonism is thought to increase energy expenditure and contribute to more significant weight loss.[11]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. User's guide to mechanism of action and clinical use of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tirzepatide - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 10. What is the mechanism of action of Retatrutide? [synapse.patsnap.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 13. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Guide to the Proper Disposal of WB403
This document provides detailed procedures for the safe and proper disposal of WB403, a TGR5 activator used in laboratory research. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance. This compound, with the molecular formula C19H19BrN2OS and a molar mass of 403.34, is intended for research use only.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] An accessible safety shower and eye wash station are mandatory in the handling area.[2]
Storage of this compound: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[2] When in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C19H19BrN2OS[1][2] |
| Molar Mass | 403.34 g/mol |
| CAS Number | 1594041-84-5[1][2][3] |
| Appearance | Solid powder |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years)[2] |
| Storage (in Solvent) | -80°C (6 months) or -20°C (1 month)[2] |
Step-by-Step Disposal Protocol
According to the Safety Data Sheet (SDS) from Medchemexpress, this compound is not classified as a hazardous substance or mixture.[2] However, as a standard practice for all laboratory chemicals, it should not be disposed of in the general waste or down the drain.
Step 1: Waste Identification and Segregation
-
All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or expired this compound powder should be kept in its original or a suitable, sealed container, clearly labeled for disposal.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container.
Step 2: Spill Management
-
In the event of a spill, prevent further leakage or spillage.[2]
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent like alcohol.[2]
-
Collect all contaminated materials in a designated hazardous waste container for disposal.[2]
Step 3: Waste Disposal
-
Dispose of all this compound waste, including contaminated materials and unused product, through an approved waste disposal company.
-
Ensure that the disposal process is in accordance with all applicable local, regional, and national regulations.
-
Do not allow the product to enter drains, water courses, or the soil.[2]
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling WB403
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of WB403, a Takeda G-protein-coupled receptor 5 (TGR5) activator. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety Information
This compound is a research compound with the molecular formula C₁₉H₁₉BrN₂OS and CAS number 1594041-84-5. While the Safety Data Sheet (SDS) from MedchemExpress states that this compound is not classified as a hazardous substance or mixture, standard laboratory precautions are mandatory to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the handling of this compound indicates the need for the following personal protective equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | A standard laboratory coat is required. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form or creating aerosols. |
This data is summarized from the MedchemExpress Safety Data Sheet.[1]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide extinguishers. Wear self-contained breathing apparatus and protective clothing.[1] |
| Spill | Wear full personal protective equipment. Prevent further leakage and keep the product away from drains. Absorb with liquid-binding material and decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.[1] |
This data is summarized from the MedchemExpress Safety Data Sheet.[1]
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe and efficient workflow.
Handling and Storage
-
Handling : Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1] Use only in areas with adequate exhaust ventilation.[1]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are:
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
Experimental Protocols and Signaling Pathway
This compound is an activator of TGR5, a G protein-coupled receptor that plays a role in regulating metabolism.[2][3] Activation of TGR5 by this compound has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1), which in turn can improve glucose tolerance and preserve pancreatic β-cell mass and function.[2][3]
Key Experimental Methodologies
The following are summaries of key experimental protocols from the foundational research on this compound:
TGR5 Activation Assay (CRE-Luciferase Reporter System) [4]
-
HEK293 cells are co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter plasmid.
-
Transfected cells are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with varying concentrations of this compound (e.g., 1–20 μmol/l) or a vehicle control (DMSO).
-
After a specified incubation period, the luciferase activity is measured using a luminometer to determine the extent of TGR5 activation.
GLP-1 Secretion Assay (NCI-H716 Cells) [4]
-
Human NCI-H716 enteroendocrine cells are cultured and seeded in 24-well plates.
-
The cells are washed and then incubated with various concentrations of this compound or a vehicle control.
-
After incubation, the supernatant is collected.
-
The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound activation of TGR5, leading to the secretion of GLP-1.
Caption: this compound activates the TGR5 signaling cascade, leading to GLP-1 secretion.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A novel TGR5 activator this compound promotes GLP-1 secretion and preserves pancreatic β- Cells in type 2 diabetic mice - East China Normal University [pure.ecnu.edu.cn]
- 3. A Novel TGR5 Activator this compound Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
